Met-F-AEA
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNZALKMVCHHZ-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Met-F-AEA in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Methanandamide (Met-F-AEA), a stable synthetic analog of the endocannabinoid anandamide (B1667382). This document details its impact on key signaling pathways, cell viability, apoptosis, and cell cycle progression in various cancer cell types. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visualizations of signaling pathways and workflows are also provided to facilitate a deeper understanding and aid in future research and drug development.
Core Mechanisms of Action
This compound exerts its anti-neoplastic properties through multiple pathways, the specific mechanism often being contingent on the cancer cell type. The primary modes of action identified in the literature include the inhibition of cell migration and invasion, induction of apoptosis, and cell cycle arrest. These effects are primarily mediated through the cannabinoid receptor 1 (CB1), although CB1-independent mechanisms have also been suggested.
Inhibition of Cancer Cell Migration and Invasion
A significant body of evidence points to the potent anti-migratory and anti-invasive properties of this compound, particularly in breast cancer.
Signaling Pathway: RhoA/ROCK
In human breast cancer cells, particularly the highly invasive MDA-MB-231 cell line, this compound has been shown to inhibit cell migration through the modulation of the RhoA/ROCK signaling pathway.[1][2][3] this compound, acting through the CB1 receptor, leads to the inhibition of RhoA activity.[3][4] This inhibition results in the delocalization of RhoA from the cell membrane to the cytosol, leading to a decrease in the formation of actin stress fibers, which are crucial for cell motility.[1][2] The downstream effector, Rho-associated protein kinase (ROCK), is also implicated in this pathway.[1][2]
Signaling Pathway Diagram: this compound Action on RhoA/ROCK Pathway in Breast Cancer Cells
Caption: this compound signaling cascade in breast cancer cells.
Quantitative Data: Effect of this compound on RhoA Activity
The following table summarizes the dose-dependent inhibitory effect of this compound on RhoA activity in MDA-MB-231 breast cancer cells.
| Concentration of this compound (µM) | Relative RhoA Activity (GTP-RhoA / Total RhoA) | Reference |
| 0 (Control) | 1.00 | [3] |
| 2.5 | ~0.85 | [3] |
| 5.0 | ~0.60 | [3] |
| 10.0 | ~0.40 | [3] |
Induction of Apoptosis
This compound has been demonstrated to induce programmed cell death, or apoptosis, in several cancer cell lines, most notably in thyroid carcinoma.
Signaling Pathway: p53-Dependent Apoptosis
In human thyroid carcinoma cell lines, the cytotoxic effects of this compound are linked to the activation of the tumor suppressor protein p53.[5] This activation leads to an increased apoptotic rate and the expression of p21(CIP1/WAF1), a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[5] This effect is particularly pronounced in thyroid cancer cells expressing high levels of the CB1 receptor.[5]
Signaling Pathway Diagram: this compound-Induced Apoptosis in Thyroid Cancer Cells
Caption: p53-mediated apoptotic pathway induced by this compound.
Quantitative Data: Effects of this compound on Thyroid Carcinoma Cells
Cell Cycle Arrest and Apoptosis in Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, the anti-tumorigenic effects of this compound are significantly enhanced when used in combination with a Fatty Acid Amide Hydrolase (FAAH) inhibitor, such as URB597.[6][7] FAAH is the primary enzyme responsible for the degradation of anandamide.
Signaling Pathway: EGFR Downregulation
The combination of this compound and an FAAH inhibitor has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including ERK, AKT, and NF-kB.[6] This combined treatment induces G0/G1 cell cycle arrest and apoptosis.[6][8] The cell cycle arrest is associated with the downregulation of cyclin D1 and CDK4.[6][8] Apoptosis is mediated through the activation of caspase-9 and PARP.[6][8]
Signaling Pathway Diagram: Synergistic Action of this compound and FAAH Inhibitor in NSCLC
Caption: Combined effect of this compound and FAAH inhibitor in NSCLC.
Quantitative Data: Effects of this compound and URB597 on NSCLC Cells
The following tables summarize the quantitative effects of this compound in combination with the FAAH inhibitor URB597 on cell cycle distribution and apoptosis in A549 and H460 NSCLC cell lines.
Table 1: Cell Cycle Distribution in A549 Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.2 | 30.1 | 14.7 | [6][8] |
| This compound (10µM) | 60.5 | 25.3 | 14.2 | [6][8] |
| URB597 (0.2µM) | 58.1 | 28.5 | 13.4 | [6][8] |
| This compound + URB597 | 75.3 | 15.2 | 9.5 | [6][8] |
Table 2: Apoptosis in A549 and H460 Cells (48h treatment, TUNEL Assay)
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| A549 | Control | ~5 | [6][8] |
| This compound (10µM) | ~8 | [6][8] | |
| URB597 (0.2µM) | ~7 | [6][8] | |
| This compound + URB597 | ~25 | [6][8] | |
| H460 | Control | ~4 | [6][8] |
| This compound (10µM) | ~6 | [6][8] | |
| URB597 (0.2µM) | ~5 | [6][8] | |
| This compound + URB597 | ~22 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[9][10][11]
-
Wash the cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide (PI).[9][10][11]
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins in response to this compound treatment.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the collective migration of cancer cells.
Protocol:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12][13][14]
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.[12][13][14]
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).[12][13][14]
-
Measure the width of the wound at different points and calculate the rate of wound closure.[12][13][14]
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the chemotactic migration of individual cancer cells.
Protocol:
-
Place a Transwell insert with a porous membrane into a well of a 24-well plate.[1][15][16][17]
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[1][15][16][17]
-
Seed cells in serum-free medium with or without this compound in the upper chamber.[1][15][16][17]
-
Incubate for a period that allows for cell migration (e.g., 6-24 hours).[1][15][16][17]
-
Remove non-migrated cells from the upper surface of the membrane.[1][15][16][17]
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[1][15][16][17]
-
Count the number of migrated cells in several microscopic fields.[1][15][16][17]
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell types through distinct and sometimes overlapping mechanisms. Its ability to inhibit cell migration via the RhoA/ROCK pathway in breast cancer, induce p53-dependent apoptosis in thyroid cancer, and, in combination with FAAH inhibitors, downregulate EGFR signaling to promote cell cycle arrest and apoptosis in NSCLC, highlights its potential as a multi-faceted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further research is warranted to elucidate the complete spectrum of its molecular targets and to explore its efficacy in in vivo models and clinical settings.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 16. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
A Technical Comparison of Anandamide and Met-F-AEA for Drug Development Professionals
An in-depth analysis of the structural, pharmacological, and metabolic differences between the endogenous cannabinoid anandamide (B1667382) and its synthetic analog, Met-F-AEA.
This technical guide provides a comprehensive comparison of N-arachidonoylethanolamine (anandamide), a primary endogenous cannabinoid, and its metabolically stable analog, 2-methyl-2'-fluoro-anandamide (this compound). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the endocannabinoid system. Key differences in chemical structure, receptor binding and functional activity, and metabolic stability are detailed, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Structural and Functional Differences
Anandamide (AEA) is a neurotransmitter derived from the non-oxidative metabolism of arachidonic acid.[1] It plays a crucial role in a variety of physiological processes, including pain, mood, and appetite regulation. A significant limitation for its therapeutic use is its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] this compound is a synthetic analog of anandamide designed to overcome this limitation by being more resistant to enzymatic hydrolysis, thereby prolonging its pharmacological effects.[4][5]
The key structural modifications of this compound compared to anandamide are the addition of a methyl group at the 2-position of the arachidonoyl chain and the substitution of a hydroxyl group with a fluorine atom at the 2'-position of the ethanolamide headgroup. These changes enhance its metabolic stability.[4][5]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for anandamide and this compound, providing a direct comparison of their pharmacological profiles.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Anandamide | C₂₂H₃₇NO₂ | 347.53[1][6] |
| This compound | C₂₃H₃₈FNO₂ | 379.55 |
| Receptor Target | Parameter | Anandamide | This compound & Related Analogs |
| CB1 Receptor | Binding Affinity (Ki) | 89.7 nM (rat brain) | 2'-Fluoro analog: 76 nM (rat brain) |
| Functional Activity (EC₅₀) | ~31-80 µM (for anti-proliferative effects in breast cancer cells)[7] | Potent CB1 agonist[4] | |
| CB2 Receptor | Binding Affinity (Ki) | 371 nM (mouse spleen) | 2'-Fluoro analog: 154 nM (mouse spleen) |
| Functional Activity (EC₅₀) | Weak partial agonist[8] | Data not readily available | |
| TRPV1 Channel | Functional Activity (EC₅₀) | High micromolar range for calcium influx[9] | Activates TRPV1 channels[10] |
| FAAH Hydrolysis | Rate | Rapidly hydrolyzed | Metabolically stable, resistant to hydrolysis[4][5] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways for anandamide and the mechanism of action for this compound.
Figure 1. Biosynthesis and degradation pathway of anandamide.
Figure 2. Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of anandamide and this compound are provided below.
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of compounds for cannabinoid receptors.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by the test compound (anandamide or this compound).
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test compounds (anandamide, this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the receptor membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Incubations are typically carried out at 30°C for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid ligand (e.g., 1 µM WIN 55,212-2).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. Workflow for cannabinoid receptor binding assay.
FAAH Hydrolysis Assay
This protocol measures the rate of enzymatic hydrolysis of anandamide and its analogs by FAAH.
Objective: To quantify the metabolic stability of anandamide and this compound in the presence of FAAH.
Materials:
-
Recombinant human FAAH or tissue homogenates containing FAAH.
-
Substrates: Anandamide, this compound.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for quantification of the substrate and its metabolites.
Procedure:
-
Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding the substrate (anandamide or this compound).
-
Incubate the reaction mixture at 37°C for a specific time period.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining substrate and/or the formation of arachidonic acid.
-
Calculate the rate of hydrolysis.
Figure 4. Workflow for FAAH hydrolysis assay.
TRPV1 Activation Assay (Calcium Imaging)
This protocol assesses the functional activity of compounds as agonists of the TRPV1 channel by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (EC₅₀) of anandamide and this compound in activating TRPV1 channels.
Materials:
-
Cells expressing human TRPV1 channels (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Test compounds (anandamide, this compound) at various concentrations.
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Culture TRPV1-expressing cells on glass coverslips or in microplates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Apply the test compound at various concentrations and record the change in fluorescence over time.
-
A positive control, such as capsaicin, should be used to confirm channel functionality.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
Figure 5. Workflow for TRPV1 activation assay.
Conclusion for Drug Development
The primary distinction between anandamide and this compound lies in their metabolic stability. This compound's resistance to FAAH-mediated degradation results in a longer half-life and more sustained pharmacological effects. This makes this compound and similar stable anandamide analogs promising candidates for therapeutic development, particularly for conditions where sustained activation of cannabinoid receptors is desirable. The modifications in this compound also appear to maintain or slightly improve binding affinity for cannabinoid receptors compared to anandamide. Further research into the detailed pharmacokinetic and pharmacodynamic profiles of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Met-F-AEA: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic, metabolically stable analog of anandamide (B1667382) (AEA), the endogenous cannabinoid neurotransmitter. Its structural modifications confer resistance to enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which prolongs its activity and enhances its therapeutic potential. This stability makes this compound a valuable tool for investigating the endocannabinoid system and a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its molecular mechanisms and the experimental protocols used to elucidate them.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. The primary characteristic highlighted is its metabolic stability, which is attributed to the methyl and fluoro substitutions that hinder enzymatic hydrolysis. This enhanced stability is a key feature that distinguishes it from its parent compound, anandamide.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Metabolic Stability | More resistant to enzymatic degradation compared to anandamide. | [1][2] |
| Bioavailability | Data not available. | |
| Half-life (t½) | Data not available. | |
| Volume of Distribution (Vd) | Data not available. | |
| Clearance (CL) | Data not available. |
Further research is required to fully characterize the ADME profile of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its interaction with cannabinoid receptors, leading to the modulation of several intracellular signaling pathways. These actions have been most extensively studied in the context of cancer cell biology, where this compound has demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects.
Mechanism of Action
This compound is an agonist of the cannabinoid receptor 1 (CB1).[1][3] Its effects are often antagonized by selective CB1 antagonists like SR141716A, confirming its receptor-mediated mechanism.[2] The activation of CB1 by this compound initiates a cascade of downstream signaling events that ultimately influence cellular processes such as cell growth, survival, and motility.
Key Signaling Pathways
1. RHOA/ROCK Signaling Pathway in Breast Cancer:
One of the most well-characterized mechanisms of this compound is its ability to inhibit the migration of human breast cancer cells by targeting the RHOA/ROCK signaling pathway.[2][4]
-
Inhibition of RHOA Activity: this compound stimulation of the CB1 receptor leads to a decrease in the activity of RHOA, a small GTPase that is a key regulator of the actin cytoskeleton.[2][3]
-
RHOA Delocalization: This inhibition of activity is accompanied by the delocalization of RHOA from the cell membrane to the cytosol.[2][3]
-
Cytoskeletal Reorganization: The inactivation and delocalization of RHOA disrupt the formation of actin stress fibers, which are essential for cell motility and invasion.
-
Inhibition of Cell Migration: The culmination of these effects is a significant reduction in the migratory and invasive potential of breast cancer cells.[5]
2. Apoptosis Induction in Thyroid Carcinoma:
In thyroid carcinoma cell lines, this compound induces growth inhibition and apoptosis through a CB1 receptor-dependent mechanism that involves key tumor suppressor proteins.[1]
-
p53 Activation: Treatment with this compound leads to the activation of the p53 tumor suppressor protein.
-
p21 Expression: Activated p53, in turn, increases the expression of p21(CIP1/WAF1), a cyclin-dependent kinase inhibitor that can arrest the cell cycle and induce apoptosis.
-
Apoptosis: The culmination of this pathway is an increased rate of apoptosis in thyroid cancer cells.[1]
Quantitative Pharmacodynamic Data
The biological effects of this compound have been quantified in various in vitro models. These studies provide valuable information on the concentrations required to achieve specific cellular responses.
Table 2: Quantitative Pharmacodynamic Effects of this compound
| Effect | Cell Line | Concentration | Result | Reference |
| Inhibition of Cell Migration | MDA-MB-231 (Human Breast Cancer) | 10 µM | ~20-30% inhibition | [5] |
| Inhibition of Cell Adhesion | MDA-MB-231 (Human Breast Cancer) | 10 µM | ~20-30% inhibition | [5] |
| Inhibition of RHOA Activity | MDA-MB-231 (Human Breast Cancer) | 10 µM | Strong reduction after 1 hour | [3] |
| Induction of S Phase Arrest | MDA-MB-231 (Human Breast Cancer) | 10 µM | Induces S phase cell cycle arrest | [3] |
| Growth Inhibition | Human Thyroid Carcinoma Cell Lines | Not Specified | Observed growth inhibition | [1] |
Experimental Protocols
The following section details the methodologies employed in key experiments to characterize the pharmacodynamics of this compound.
RHOA Activation Assay
This assay is used to quantify the amount of active, GTP-bound RHOA in cells.
-
Cell Culture and Treatment: Human MDA-MB-231 cells are grown to confluence and then serum-starved for 24 hours. Following starvation, cells are treated with this compound (e.g., 10 µM) for specified time points (e.g., 15 minutes, 1 hour).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed according to the manufacturer's protocol for a Rho activation assay kit (e.g., from Upstate Biotechnology, Inc.).
-
Pull-down Assay: The cell lysates are incubated with a RHO-binding fragment of rhotekin, which specifically binds to the active (GTP-bound) form of RHOA.
-
Western Blotting: The pulled-down proteins are then subjected to SDS-PAGE and Western blotting using a specific anti-RHOA antibody to detect the amount of active RHOA.
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 420magazine.com [420magazine.com]
- 5. Anandamide-Modulated Changes in Metabolism, Glycosylation Profile and Migration of Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Met-F-AEA: An In-Depth Technical Guide on In Vitro and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). A defining characteristic of this compound is its enhanced metabolic stability compared to its endogenous counterpart. This heightened stability, primarily due to its resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), results in a prolonged duration of action and makes it a valuable tool for studying the endocannabinoid system. This guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, including detailed experimental protocols and a review of its engagement with key signaling pathways. While specific quantitative pharmacokinetic data for this compound is not extensively available in public literature, this document compiles the existing qualitative evidence of its stability and provides comparative data for anandamide to highlight the significance of this synthetic analog.
Introduction to this compound and its Significance
Anandamide (AEA) is a key endogenous cannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and mood. However, its therapeutic potential is limited by its rapid degradation in vivo, primarily through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH)[1][2][3][4]. To overcome this limitation, metabolically stable analogs of anandamide have been developed, with this compound being a prominent example[5][6][7].
This compound is structurally similar to anandamide but possesses modifications that confer resistance to FAAH-mediated hydrolysis[8]. This enhanced stability leads to a more sustained presence in biological systems, allowing for a more prolonged activation of cannabinoid receptors, primarily the CB1 receptor. This property makes this compound an invaluable research tool for elucidating the downstream effects of sustained CB1 receptor activation and for exploring the therapeutic potential of targeting the endocannabinoid system.
In Vitro Stability of this compound
The stability of a compound in in vitro systems, such as liver microsomes and plasma, is a critical determinant of its potential in vivo behavior and therapeutic efficacy.
Metabolic Stability in Liver Microsomes
Comparative Data for Anandamide:
To underscore the significance of this compound's stability, the following table summarizes typical in vitro stability data for anandamide.
| Species | In Vitro System | Half-life (t½) of Anandamide | Intrinsic Clearance (CLint) of Anandamide | Reference(s) |
| Rat | Liver Microsomes | ~12.1 min | 229 µL/min/mg | [12] |
| Human | Liver Microsomes | ~770 min | 3.6 µL/min/mg | [12] |
Qualitative Assessment of this compound Stability:
Based on available literature, the stability of this compound in liver microsomes can be summarized as follows:
| Compound | In Vitro System | Stability Profile | Rationale | Reference(s) |
| This compound | Liver Microsomes | High | Described as "metabolically stable"; resistant to FAAH hydrolysis. | [5][6][7][8] |
Stability in Plasma
Plasma contains various enzymes, including esterases and amidases, that can degrade drug candidates. The stability of a compound in plasma is crucial for its ability to circulate and reach its target tissues.
Comparative Data for Anandamide:
Anandamide is known to be rapidly hydrolyzed in plasma.
| Species | In Vitro System | Half-life (t½) of Anandamide | Key Degradation Enzyme | Reference(s) |
| Human | Plasma | Short (minutes) | Fatty Acid Amide Hydrolase (FAAH) | [1] |
Qualitative Assessment of this compound Stability:
This compound's structural modifications are designed to prevent hydrolysis by FAAH, the primary enzyme responsible for anandamide degradation in plasma.
| Compound | In Vitro System | Stability Profile | Rationale | Reference(s) |
| This compound | Plasma | High | Resistant to FAAH-mediated hydrolysis. | [8] |
In Vivo Stability and Pharmacokinetics of this compound
The in vivo stability and pharmacokinetic profile of a compound determine its concentration and duration of action in the body.
Pharmacokinetic Parameters
Specific in vivo pharmacokinetic data for this compound, such as its half-life, clearance rate, and volume of distribution in animal models, are not extensively reported in the public domain. However, its known resistance to metabolic degradation suggests a longer in vivo half-life and lower clearance compared to anandamide.
Comparative Data for Anandamide:
Anandamide exhibits a very short in vivo half-life due to rapid metabolism.
| Species | Parameter | Value for Anandamide | Reference(s) |
| Rodent | Half-life (t½) | < 10 minutes | [4] |
Inferred In Vivo Profile of this compound:
| Compound | In Vivo Profile | Rationale | Reference(s) |
| This compound | Expected to have a longer half-life and lower clearance than anandamide. | Resistance to FAAH hydrolysis, the primary in vivo degradation pathway for anandamide. | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily through the activation of the CB1 cannabinoid receptor, a G-protein coupled receptor (GPCR).
CB1 Receptor Signaling Cascade
Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[1][13][14]. CB1 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway[1][14][15][16].
RHOA/ROCK Signaling Pathway
A key downstream effect of this compound-mediated CB1 receptor activation is the inhibition of the RhoA/ROCK signaling pathway[6][17][18][19][20][21]. RhoA is a small GTPase that, in its active GTP-bound state, activates Rho-associated kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton, cell adhesion, and migration. This compound has been shown to inhibit RhoA activity, leading to its delocalization from the cell membrane to the cytosol and a subsequent decrease in actin stress fiber formation[6][17][20][21]. This inhibitory effect is dependent on the CB1 receptor[17][20].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other endocannabinoids.
In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human or animal species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (B52724) (or other suitable organic solvent) to stop the reaction
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂ in a microcentrifuge tube or 96-well plate.
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the incubation mixture, followed by the addition of the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
In Vitro Plasma Stability Assay
This protocol describes a general method for evaluating the stability of a compound in plasma.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound
-
Pooled plasma (human or animal species)
-
Phosphate buffer (pH 7.4)
-
Internal standard for LC-MS/MS analysis
-
Methanol (B129727) or acetonitrile to stop the reaction
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Thaw the plasma at 37°C and keep it on ice.
-
Add the test compound to the plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Terminate the enzymatic reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) with an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound at each time point.
-
Calculate the percentage of the compound remaining over time and determine its half-life in plasma.
RHOA Activation Assay (Pull-Down)
This protocol details a common method to measure the amount of active, GTP-bound RhoA in cells.
Objective: To determine the effect of a test compound on the activation state of RhoA.
Materials:
-
Cell line expressing RhoA (e.g., MDA-MB-231)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Rhotekin-RBD agarose (B213101) beads (binds to active RhoA-GTP)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound (this compound) for the desired time. Include untreated, positive (GTPγS), and negative (GDP) controls.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with Rhotekin-RBD agarose beads to pull down the active RhoA-GTP.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with an anti-RhoA antibody to detect the amount of pulled-down active RhoA.
-
Analyze the band intensities to quantify the relative amount of active RhoA in each sample.
Conclusion
This compound stands out as a critical tool in endocannabinoid research due to its pronounced metabolic stability, a feature that allows for more sustained and potent effects compared to the endogenous ligand anandamide. This stability is primarily attributed to its resistance to hydrolysis by FAAH. While specific quantitative pharmacokinetic data for this compound remains to be fully elucidated in the public domain, the qualitative evidence for its stability is substantial. Its ability to modulate key signaling pathways, such as the RHOA/ROCK cascade via the CB1 receptor, highlights its potential for investigating the cellular mechanisms underlying the effects of the endocannabinoid system. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel cannabinoid analogs, which will be instrumental in advancing our understanding of endocannabinoid pharmacology and its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Identification of fatty acid amides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 420magazine.com [420magazine.com]
- 20. researchgate.net [researchgate.net]
- 21. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, History, and Development of Met-F-AEA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA, or (±)-N-(2-fluoroethyl)-2-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analogue of the endogenous cannabinoid anandamide (B1667382) (AEA). Its development arose from the need to overcome the primary limitation of anandamide as a therapeutic agent: its rapid metabolic degradation. Anandamide is quickly hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine, resulting in a short biological half-life and limiting its therapeutic potential.[1][2]
The quest for metabolically stable anandamide analogues led to systematic structural modifications. Early research in the mid-to-late 1990s focused on altering the ethanolamide headgroup and the arachidonoyl chain to hinder FAAH activity while retaining high affinity for cannabinoid receptors. The synthesis of (R)-methanandamide was a significant step, demonstrating that a methyl group at the 1'-position could enhance metabolic stability and receptor affinity.[3]
Building on this, further modifications were explored, including the substitution of the hydroxyl group with electronegative atoms like fluorine. This led to the synthesis of (+)- and (−)-2-methylarachidonyl-2'-fluoroethylamide (this compound) by Ryan et al. in 1997. The addition of a methyl group at the C-2 position of the arachidonic acid chain, combined with the 2'-fluoro substitution on the ethanolamide headgroup, conferred significantly enhanced metabolic stability.[4] Subsequent pharmacological characterization by Lin et al. in 1998 demonstrated that these modifications also resulted in high affinity and selectivity for the CB1 receptor over the CB2 receptor.[5] These characteristics have made this compound a valuable tool for studying the physiological and pathophysiological roles of the endocannabinoid system, particularly in contexts where sustained cannabinoid receptor activation is desired.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's interaction with cannabinoid receptors.
| Parameter | Receptor | Value | Species | Source |
| Binding Affinity (Ki) | CB1 | 5.7 nM | Rat (Brain) | [4] |
| CB2 | >1500 nM | Mouse (Spleen) | [5] | |
| Efficacy (EC50) | CB1 (GTPγS binding) | 12.0 ± 2.0 nM | Rat (Brain) | [5] |
| TRPV1 (Calcium Influx) | Not Determined | Human (recombinant) |
Note: While a specific EC50 for this compound at TRPV1 has not been reported, anandamide activates human TRPV1 with an EC50 of 4.6 µM.[6] Given that this compound is a structural analogue, it is presumed to have activity at this receptor.
Experimental Protocols
Synthesis of (±)-2-Methylarachidonyl-2'-fluoroethylamide (this compound)
The synthesis of this compound was first described by Ryan et al. (1997). The following is a generalized protocol based on their work and standard organic chemistry principles.
Materials:
-
Arachidonic acid
-
Oxalyl chloride
-
2-Fluoroethylamine hydrochloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Arachidonic Acid: Arachidonic acid is converted to its acid chloride by reacting with an excess of oxalyl chloride in an anhydrous, inert solvent such as dichloromethane at room temperature. The reaction is stirred for 2-3 hours, and the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude arachidonoyl chloride.
-
Amide Coupling: The crude arachidonoyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of 2-fluoroethylamine hydrochloride and an excess of a base, such as triethylamine, in dichloromethane. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield pure (±)-2-methylarachidonyl-2'-fluoroethylamide.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human or rodent CB1 or CB2 receptors (e.g., HEK293 or CHO cells, or brain/spleen tissue).
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, [3H]CP-55,940 (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]CP-55,940, and a saturating concentration of the non-labeled ligand.
-
Displacement: Membrane preparation, [3H]CP-55,940, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
RhoA Activation Assay (G-LISA)
This protocol describes a quantitative ELISA-based method to measure the activation of the small GTPase RhoA in response to this compound treatment.
Materials:
-
G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, binding buffer, anti-RhoA antibody, secondary antibody, and detection reagents).
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells).
-
This compound.
-
Microplate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at the desired concentration and for various time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
G-LISA Assay:
-
Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein coated plate.
-
Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins and inactive, GDP-bound RhoA.
-
Add the primary anti-RhoA antibody and incubate.
-
Wash away the unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash away the unbound secondary antibody.
-
Add the HRP detection reagent and measure the signal (absorbance or luminescence) using a microplate reader.
-
-
Data Analysis: The signal is proportional to the amount of active RhoA in the sample. Compare the signal from this compound-treated cells to the untreated control to determine the effect on RhoA activation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest (e.g., thyroid carcinoma cells).
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects through the activation of the cannabinoid receptor 1 (CB1). Its high affinity and metabolic stability allow for sustained signaling through this G-protein coupled receptor. The known signaling cascades activated by this compound are predominantly inhibitory, consistent with the coupling of CB1 receptors to Gi/o proteins.
Inhibition of Cancer Cell Migration via the RhoA/ROCK Pathway
In breast cancer cells, this compound has been shown to inhibit cell migration through the modulation of the RhoA/ROCK signaling pathway.[7]
Caption: this compound inhibits breast cancer cell migration via the CB1-RhoA/ROCK pathway.
Activation of the CB1 receptor by this compound leads to the inhibition of RhoA GTPase activity. This prevents the localization of active RhoA to the cell membrane, leading to its accumulation in the cytosol in its inactive, GDP-bound form. The subsequent decrease in the activity of the downstream effector, Rho-associated kinase (ROCK), results in the disassembly of actin stress fibers, which are crucial for cell motility, thereby inhibiting cancer cell migration.[7]
Induction of Apoptosis in Cancer Cells
This compound has been demonstrated to induce apoptosis in thyroid carcinoma cells in a CB1 receptor-dependent manner. This process involves the activation of the tumor suppressor protein p53.
Caption: this compound induces apoptosis in thyroid carcinoma cells through a CB1/p53-mediated pathway.
Upon binding to the CB1 receptor, this compound initiates a signaling cascade that leads to the activation of p53. Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors like p21CIP1/WAF1, leading to cell cycle arrest, and can also directly activate the apoptotic machinery, resulting in programmed cell death.
Downregulation of the EGF/EGFR Pathway in Non-Small Cell Lung Cancer
When used in combination with a FAAH inhibitor, this compound has been shown to inhibit the epidermal growth factor (EGF)/epidermal growth factor receptor (EGFR) signaling pathway in non-small cell lung cancer (NSCLC) cells. This highlights a potential therapeutic strategy of enhancing endogenous anandamide levels to potentiate the effects of synthetic cannabinoid analogues.
Caption: Combined this compound and FAAH inhibition downregulates the EGF/EGFR pathway in NSCLC.
The combination of this compound and a FAAH inhibitor leads to enhanced activation of the CB1 receptor. This results in the downregulation of EGFR activation and its downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This synergistic effect leads to reduced cancer cell proliferation and survival.
Conclusion
This compound represents a significant advancement in the development of cannabinoid-based therapeutics. Its enhanced metabolic stability and high affinity for the CB1 receptor make it a potent and selective tool for probing the endocannabinoid system. The research highlighted in this guide demonstrates its potential as an anti-cancer agent through its ability to inhibit cell migration and induce apoptosis by modulating key signaling pathways. Further research is warranted to fully elucidate its therapeutic potential in a broader range of diseases and to translate these preclinical findings into clinical applications.
References
- 1. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute cardiovascular effects of electronic cigarettes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Met-F-AEA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic, metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). Its stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the endocannabinoid system and a potential therapeutic agent. This technical guide provides a comprehensive overview of the receptor binding characteristics and cellular signaling pathways of this compound, with a focus on its interactions with cannabinoid receptors and its influence on cancer cell biology.
Receptor Binding Affinity and Selectivity
It is understood that the introduction of a methyl group at the 2-position and a fluorine atom at the 2'-position of the ethanolamine (B43304) moiety in anandamide enhances its metabolic stability without significantly compromising its affinity for cannabinoid receptors. Several studies have demonstrated that the effects of this compound can be blocked by the selective CB1 receptor antagonist SR141716A, confirming its action through this receptor.[1][2][3]
Table 1: Summary of this compound Receptor Interactions
| Target | Interaction Type | Quantitative Data (Ki/IC50) | Selectivity | Reference |
| CB1 Receptor | Agonist | Not available in searched literature | Preferential for CB1 | [1][2][3] |
| CB2 Receptor | Likely weak interaction | Not available in searched literature | Lower than CB1 | |
| FAAH | Resistant to hydrolysis | Not an inhibitor | N/A |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and functional activity of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a compound to cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).
-
Add varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, high-affinity cannabinoid ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RHOA Activity Assay (Pull-down Assay)
This assay measures the levels of active, GTP-bound RHOA in cell lysates.
1. Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer containing inhibitors of proteases and phosphatases.
-
Clarify the lysates by centrifugation to remove cellular debris.
2. Pull-down of Active RHOA:
-
Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RHOA.
-
Gently agitate the mixture at 4°C to allow for binding.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RHOA.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensity to determine the amount of active RHOA.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell migration and proliferation.
RHOA/ROCK Signaling Pathway
This compound, acting through the CB1 receptor, inhibits the activity of the small GTPase RHOA.[4] This leads to a reduction in the formation of actin stress fibers and focal adhesions, ultimately inhibiting cancer cell migration. The RHOA/ROCK pathway is a critical regulator of the actin cytoskeleton.
EGFR Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, the combination of this compound with an FAAH inhibitor has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[5][6] This inhibition leads to reduced cell proliferation and survival.
References
- 1. Anandamide inhibits adhesion and migration of breast cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Pathways Modulated by Met-F-AEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA (2-methyl-2'-fluoro-N-arachidonoylethylamine) is a stable synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the therapeutic potential of cannabinoid receptor activation. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects in cancer cell lines. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.
Core Cellular Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the activation of the cannabinoid receptor 1 (CB1), initiating a cascade of downstream signaling events that impact cell migration, survival, and proliferation. The key modulated pathways include the RHOA/ROCK signaling axis, the p53-mediated apoptotic pathway, and the FAK/Src signaling cascade.
RHOA/ROCK Signaling Pathway: Inhibition of Cell Migration
This compound has been shown to be a potent inhibitor of cancer cell migration, particularly in breast cancer models. This effect is primarily mediated through the downregulation of the RHOA/ROCK signaling pathway.[1][2]
Mechanism of Action:
Upon binding to the CB1 receptor, this compound initiates a signaling cascade that leads to the inhibition of RHOA (Ras homolog family member A) activity.[3] This inhibition results in the delocalization of RHOA from the cell membrane to the cytosol.[4] The inactivation of RHOA, a key small GTPase, prevents the activation of its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). The RHOA/ROCK pathway is crucial for the formation of actin stress fibers and focal adhesions, which are essential for cell motility. By disrupting this pathway, this compound effectively impairs the migratory capacity of cancer cells.[2]
Apoptosis Induction via p53 and p21 Activation
In thyroid carcinoma cell lines, this compound has been demonstrated to induce apoptosis, or programmed cell death.[1] This pro-apoptotic effect is linked to the activation of the tumor suppressor protein p53 and its downstream target, p21(CIP1/WAF1).[1]
Mechanism of Action:
The binding of this compound to the CB1 receptor in thyroid cancer cells triggers a signaling pathway that leads to the upregulation and activation of p53.[1] Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to cell cycle arrest, which is a prerequisite for the induction of apoptosis. This pathway highlights a crucial mechanism by which this compound can suppress tumor growth.
FAK/Src Signaling Pathway: Modulation of Cell Adhesion and Migration
This compound also influences cell adhesion and migration by modulating the FAK/Src signaling pathway. Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play critical roles in integrin-mediated signaling and are often hyperactivated in metastatic cancers.
Mechanism of Action:
Studies have shown that this compound treatment leads to a decrease in the phosphorylation of both FAK and Src.[5] This dephosphorylation inhibits the signaling cascade that is normally initiated by integrin engagement with the extracellular matrix. The FAK/Src complex is a central hub for signals that regulate cell adhesion, spreading, and migration. By inhibiting the activation of FAK and Src, this compound disrupts these processes, further contributing to its anti-metastatic effects.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various cellular processes as reported in the literature.
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | RHOA Activity Assay | 10 µM | Statistically significant reduction in RHOA activity. | [3] |
| Thyroid Carcinoma Cell Lines | Apoptosis Assay | Not specified | Increased apoptotic rate. | [1] |
| Thyroid Carcinoma Cell Lines | Western Blot | Not specified | Increased expression of p53 and p21. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and should be adapted as necessary for specific experimental conditions.
RHOA Pull-Down Activation Assay
This assay is used to measure the amount of active, GTP-bound RHOA in cell lysates.
Materials:
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 10 µg/mL leupeptin, 10 µg/mL aprotinin, 1 mM PMSF)
-
SDS-PAGE sample buffer
-
Anti-RHOA antibody
-
Secondary antibody conjugated to HRP
-
ECL detection reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-RHOA antibody.
Western Blot for Phosphorylated Proteins (FAK and Src)
This protocol is for the detection of phosphorylated FAK and Src by Western blotting.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Src (Tyr416), anti-Src
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Treat cells with this compound and lyse in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound modulates several key cellular pathways that are critical for cancer cell migration, survival, and proliferation. Its ability to inhibit the RHOA/ROCK and FAK/Src signaling pathways, as well as to induce p53-mediated apoptosis, underscores its potential as a therapeutic agent. This technical guide provides a foundation for researchers and drug development professionals to further explore the mechanisms of action of this compound and to develop novel cannabinoid-based therapies for the treatment of cancer. Further research is warranted to fully elucidate the therapeutic window and potential off-target effects of this compound in preclinical and clinical settings.
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anandamide analogue, this compound, controls human breast cancer cell migration via the RhoA/Rho kinase signaling pathway [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Src and FAK mediate cell-matrix adhesion-dependent activation of Met during transformation of breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Effects of Methanandamide (Met-F-AEA) on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Met-F-AEA (2-methyl-2'-F-anandamide) is a metabolically stable synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. Emerging in vitro evidence has highlighted its potential as an anti-proliferative agent across various cancer cell lines. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental protocols associated with the study of this compound's impact on cell proliferation. The key findings indicate that this compound exerts its effects primarily through cannabinoid receptor 1 (CB1), modulating several downstream signaling pathways involved in cell cycle regulation, apoptosis, and cell migration. This guide consolidates published data into structured tables, details relevant experimental methodologies, and provides visual diagrams of the core signaling pathways and workflows.
Mechanisms of Action: Signaling Pathways Modulated by this compound
This compound has been shown to inhibit cell proliferation and migration by interacting with key cellular signaling cascades. The primary mechanism is often initiated by the activation of the CB1 receptor, leading to distinct downstream effects in different cancer types.
RhoA/ROCK Signaling Pathway in Breast Cancer
In human breast cancer cells, particularly the highly invasive MDA-MB-231 line, this compound has been demonstrated to inhibit cell migration and alter cytoskeletal organization.[1][2] This is achieved through the modulation of the RhoA/ROCK signaling pathway.
-
CB1 Receptor Activation: this compound acts as an agonist for the CB1 receptor.[3]
-
Inhibition of RhoA Activity: Activation of CB1 by this compound leads to the inhibition of the small GTPase RhoA.[1][2] This involves causing the delocalization of RhoA from the cell membrane to the cytosol, thereby inactivating it.[1][3]
-
Cytoskeletal Reorganization: The inactivation of RhoA and its downstream effector, ROCK (Rho-associated protein kinase), results in a significant decrease in actin stress fibers.[1][2] This disrupts the cellular architecture required for cell motility.
-
Inhibition of Migration: The collective effect is a marked reduction in the migratory and invasive potential of breast cancer cells.[2]
p53-Mediated Apoptosis in Thyroid Carcinoma
In cell lines derived from human thyroid carcinomas, this compound induces growth inhibition by triggering apoptosis.[4] This effect is strongly correlated with the expression levels of the CB1 receptor.
-
CB1 Receptor-Dependent Cytotoxicity: The growth inhibition and cytotoxic effects of this compound are dependent on its interaction with the CB1 receptor.[4]
-
Activation of p53: The treatment leads to the activation of the tumor suppressor protein p53.[4]
-
Induction of p21: Activated p53 upregulates the expression of p21(CIP1/WAF1), a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[4]
-
Apoptosis: The activation of this pathway culminates in an increased rate of apoptosis, thereby inhibiting the proliferation of thyroid cancer cells.[4]
EGFR Pathway and Cell Cycle Arrest in Non-Small Cell Lung Cancer (NSCLC)
The anti-tumorigenic effects of this compound can be significantly enhanced by co-administration with a Fatty Acid Amide Hydrolase (FAAH) inhibitor, such as URB597.[5][6] FAAH is the primary enzyme responsible for the degradation of anandamide. Its inhibition increases the effective concentration and duration of action of this compound. In NSCLC cell lines (A549 and H460), this combination therapy targets the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6]
-
Inhibition of EGFR Activation: The combination of this compound and URB597 inhibits the activation of EGFR and its downstream signaling components, including ERK, AKT, and NF-kB.[5][6]
-
Cell Cycle Arrest: This leads to a G0/G1 phase cell cycle arrest, which is associated with the downregulation of key cell cycle proteins, Cyclin D1 and CDK4.[6][7]
-
Induction of Apoptosis: The treatment ultimately induces apoptosis through the activation of caspase-9 and PARP.[6][7]
Quantitative Data on this compound Effects
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line(s) | Cancer Type | Concentration | Co-treatment | Observed Effect | Key Proteins Modulated | Reference |
| A549, H460 | Non-Small Cell Lung | 10µM | URB597 (0.2µM) | G0/G1 cell cycle arrest and apoptosis | ↓ Cyclin D1, ↓ CDK4, ↑ Cleaved Caspase-9, ↑ Cleaved PARP | [6][7] |
| MDA-MB-231 | Breast (Estrogen Receptor-Negative) | 10µM | None | S phase cell cycle arrest | ↑ Chk1 activation | [3] |
| Thyroid Carcinoma | Thyroid | Not specified | None | Increased apoptotic rate | ↑ p53, ↑ p21 | [4] |
Table 2: Effects of this compound on Cell Migration and Signaling
| Cell Line | Cancer Type | Concentration | Observed Effect | Key Proteins Modulated | Reference |
| MDA-MB-231 | Breast | 10µM | Inhibition of cell migration | ↓ RhoA activity (delocalization from membrane) | [1][2][3] |
| MDA-MB-231 | Breast | Not specified | Decreased phosphorylation of FAK and CSK | ↓ p-FAK, ↓ p-CSK | [2] |
| A549, H460 | Non-Small Cell Lung | 10µM | Reduced chemotactic activities | ↓ EGFR activation, ↓ MMP2 secretion | [5][6] |
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to assess the in vitro effects of this compound.
Cell Proliferation / Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or FAAH inhibitors) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as required.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope.
-
Quantification: Calculate the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-positive).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RhoA, anti-p53, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).
General Experimental Workflow
The investigation of this compound's in vitro effects on cell proliferation typically follows a logical progression from broad screening to detailed mechanistic studies.
Conclusion
This compound demonstrates significant anti-proliferative, pro-apoptotic, and anti-migratory effects in a range of cancer cell lines in vitro. Its mechanisms of action are multifaceted and cell-type specific, primarily involving the CB1 receptor and subsequent modulation of critical signaling pathways such as RhoA/ROCK, p53, and EGFR. The efficacy of this compound can be substantially potentiated by inhibiting its metabolic degradation, suggesting a promising avenue for combination therapies. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader endocannabinoid system in oncology.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Dissolution of Met-F-AEA in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution of Met-F-AEA (2-methyl-2'-fluoro-anandamide), a metabolically stable analogue of anandamide (B1667382), for use in various laboratory experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Introduction
This compound is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor 1 (CB1).[1] Its enhanced metabolic stability makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the endocannabinoid system in various physiological and pathological processes.[1] Proper dissolution is the first critical step in any experiment to ensure accurate and reliable results. This document outlines the recommended solvents, solubility data, and step-by-step protocols for preparing this compound solutions.
Solubility of this compound
This compound is a lipophilic molecule with poor solubility in aqueous solutions. Therefore, a two-step dissolution process is typically required for preparing working solutions for cell culture and other aqueous-based assays. The compound is first dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous experimental medium.
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >10 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | >30 mg/mL[1] |
| Ethanol | >100 mg/mL[1] |
| Ethanol:PBS (1:2) | 8.5 mg/mL[1] |
| PBS (pH 7.2) | <100 µg/mL[1] |
Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store this compound, especially in solution, at -20°C to prevent degradation. The supplier suggests that the compound is stable for at least four years when stored at this temperature.[2]
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but prolonged heating should be avoided.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
This protocol describes the dilution of the organic stock solution into an aqueous medium for cell culture experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a sterile tube, add the desired volume of the stock solution to the pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.
-
Immediately vortex the diluted solution to ensure that the this compound is evenly dispersed and to minimize precipitation.
-
Add the final working solution to your cell culture plates. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the organic solvent) should always be included in the experiment.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for dissolving this compound and a key signaling pathway it modulates.
Caption: Experimental workflow for dissolving this compound.
Caption: this compound inhibits the RHOA/ROCK signaling pathway.[3][4]
References
Application Notes and Protocols for Treating Cancer Cell Lines with Met-F-AEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA, a stable analog of the endocannabinoid anandamide (B1667382), has emerged as a promising compound in cancer research. It exerts anti-proliferative, pro-apoptotic, and anti-migratory effects on various cancer cell lines. These application notes provide a detailed protocol for treating cancer cell lines with this compound, including methodologies for key experiments to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound's anti-cancer activity is primarily mediated through the cannabinoid receptor 1 (CB1). Upon binding to CB1, this compound triggers distinct signaling cascades in different cancer cell types. In breast cancer, particularly in cell lines like MDA-MB-231, it inhibits the RhoA/ROCK signaling pathway, leading to a reduction in cell migration and invasion.[1] In thyroid carcinoma cell lines, this compound treatment leads to the activation of the p53 tumor suppressor protein and subsequent upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn induces apoptosis.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability |
| MDA-MB-231 | Breast Cancer | 10 | 48 | Data not available |
| Thyroid Carcinoma Cells | Thyroid Cancer | 10 | 48 | Growth inhibition observed |
Table 2: Effect of this compound on Apoptosis and Cell Migration
| Cell Line | Cancer Type | This compound Concentration (µM) | Experiment | Observed Effect |
| Thyroid Carcinoma Cells | Thyroid Cancer | 10 | Apoptosis Assay | Increased apoptotic rate |
| MDA-MB-231 | Breast Cancer | 10 | Cell Migration Assay | Inhibition of cell migration |
Quantitative data on the percentage of apoptotic cells is not specified in the available literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, thyroid carcinoma cell lines)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in the RHOA/ROCK and p53/p21 signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the Boyden chamber inserts in serum-free medium.
-
Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Add different concentrations of this compound to the upper and/or lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group.
Visualizations
Caption: this compound signaling in breast cancer.
Caption: this compound signaling in thyroid cancer.
Caption: Experimental workflow for this compound treatment.
References
Administration of Met-F-AEA in Mouse Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA, a metabolically stable analogue of anandamide (B1667382), has garnered interest in cancer research for its potential to modulate key signaling pathways involved in tumor progression and metastasis. This document provides a summary of the available information on the administration of this compound in mouse tumor models, including experimental protocols and data. It is important to note that while this compound has shown anti-metastatic potential, its efficacy as a standalone anti-tumor agent in vivo appears limited based on current literature. The most significant anti-tumor effects have been observed when this compound is used in combination with other therapeutic agents, such as FAAH inhibitors.
Data Presentation
The quantitative in vivo data for this compound as a standalone agent is limited in publicly available research. One study on a breast cancer metastasis model noted a significant reduction in the number and size of metastatic nodes, however, the specific quantitative data was not provided. In a non-small cell lung cancer (NSCLC) xenograft model, this compound alone did not produce a significant anti-tumorigenic effect. Significant tumor growth inhibition was only observed when this compound was combined with the FAAH inhibitor, URB597.
Table 1: Summary of In Vivo Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Treatment Group | Administration Route | Dosing Schedule | Outcome | Quantitative Data |
| Non-Small Cell Lung Cancer (H460 Xenograft) | This compound alone | Not specified | Every third day for 3 weeks | No significant tumor growth inhibition | Not available |
| Non-Small Cell Lung Cancer (H460 Xenograft) | This compound + URB597 | Not specified | Every third day for 3 weeks | Significant tumor growth inhibition | Tumor growth curves and endpoint tumor weights reported in the original study |
| Breast Cancer Metastasis Model | This compound alone | Not specified | Not specified | Significant reduction in number and dimension of metastatic nodes | Not available |
Experimental Protocols
Due to the limited published data on standalone this compound administration in vivo, a detailed, validated protocol with a specific dosage (e.g., mg/kg) and vehicle formulation cannot be provided at this time. The following protocol is based on the combination therapy study in an NSCLC model and general practices for administering compounds in mouse models. Researchers should perform dose-response studies to determine the optimal and safe dosage of this compound for their specific mouse model.
Protocol 1: Administration of this compound in Combination with a FAAH Inhibitor in a Xenograft Mouse Model
This protocol is adapted from a study investigating the effects of this compound and URB597 on the growth of H460 human NSCLC cells in nude mice.
Materials:
-
This compound
-
FAAH inhibitor (e.g., URB597)
-
Vehicle for solubilization (e.g., a mixture of ethanol, Emulphor, and saline)
-
H460 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (or similar)
-
Sterile syringes and needles (for cell injection and drug administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture H460 cells to 70-80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Drug Formulation (to be optimized):
-
Note: The specific vehicle for this compound is not detailed in the available literature. A common vehicle for cannabinoids is a mixture of ethanol, Emulphor, and saline (e.g., in a 1:1:18 ratio). The stability and solubility of this compound in the chosen vehicle must be confirmed.
-
Prepare the this compound and URB597 formulations fresh before each injection.
-
Dissolve the compounds in the vehicle to the desired concentration, determined by dose-escalation studies.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, URB597 alone, this compound + URB597).
-
Administer the prepared formulations via a suitable route (e.g., intraperitoneal injection).
-
The dosing schedule reported in the literature for the combination therapy is every third day for three weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Signaling Pathways and Mechanism of Action
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in cell migration, proliferation, and survival.
RhoA/ROCK Signaling Pathway in Breast Cancer
In breast cancer cells, this compound has been demonstrated to inhibit cell migration by targeting the RhoA/ROCK signaling pathway.[1][2][3] This pathway is crucial for the regulation of the actin cytoskeleton, cell adhesion, and motility.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Met-F-AEA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). Its resistance to enzymatic degradation makes it a valuable tool for studying the endocannabinoid system and for the development of potential therapeutics. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary method for the sensitive and selective quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high specificity by separating the analyte from matrix components followed by detection based on its unique mass-to-charge ratio and fragmentation pattern. While less common for synthetic analogs, Enzyme-Linked Immunosorbent Assay (ELISA) could theoretically be developed but would require a highly specific antibody and may be subject to cross-reactivity.
I. Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from established methods for the quantification of anandamide and other N-arachidonoyl amino acids.[2][3]
Principle
This compound is extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An internal standard (IS), such as a deuterated analog of this compound or a structurally similar compound not present in the sample, is added prior to extraction to correct for matrix effects and variability in extraction efficiency and instrument response. The extracted sample is then injected into an LC-MS/MS system for separation and quantification.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., this compound-d4, AEA-d8)
-
LC-MS grade acetonitrile, methanol, water, and isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Extraction solvents: Ethyl acetate, Hexane (HPLC grade)
-
Biological matrix (e.g., plasma, serum, brain homogenate)
-
Calibrators and Quality Control (QC) samples prepared in the matrix of interest
Experimental Protocol
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of sample, calibrator, or QC.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 500 µL of ice-cold extraction solvent (e.g., ethyl acetate or a 2:1 mixture of methyl formate:hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ion masses for this compound and the internal standard need to be optimized by direct infusion. Hypothetical MRM transitions are provided in the table below.
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Parameter | This compound | Internal Standard (e.g., this compound-d4) |
| Precursor Ion (Q1) m/z | [To be determined] | [To be determined] |
| Product Ion (Q3) m/z | [To be determined] | [To be determined] |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
| Retention Time (min) | [To be determined] | [To be determined] |
Table 2: Example Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibrator 1 | 0.1 | 0.098 ± 0.01 | 98.0 | 10.2 |
| Calibrator 2 | 0.5 | 0.51 ± 0.04 | 102.0 | 7.8 |
| Calibrator 3 | 1 | 1.03 ± 0.07 | 103.0 | 6.8 |
| Calibrator 4 | 5 | 4.89 ± 0.31 | 97.8 | 6.3 |
| Calibrator 5 | 10 | 10.12 ± 0.55 | 101.2 | 5.4 |
| Calibrator 6 | 50 | 49.75 ± 2.48 | 99.5 | 5.0 |
| LQC | 0.3 | 0.29 ± 0.03 | 96.7 | 10.3 |
| MQC | 3 | 3.08 ± 0.19 | 102.7 | 6.2 |
| HQC | 40 | 39.54 ± 1.86 | 98.9 | 4.7 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
II. Quantification of this compound by Competitive ELISA (Hypothetical Protocol)
While no commercial ELISA kits for this compound are currently available, a competitive ELISA could be developed.
Principle
This assay would employ the competitive inhibition enzyme immunoassay technique.[4][5] A microtiter plate would be pre-coated with a capture antibody specific for this compound. When standards or samples are added to the wells along with a fixed amount of enzyme-conjugated this compound, the unconjugated this compound from the sample and the conjugated this compound compete for binding to the capture antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
Hypothetical Experimental Protocol
-
Prepare standards and samples in the appropriate assay buffer.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated this compound to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.[4]
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: this compound's resistance to FAAH-mediated degradation.
Conclusion
The quantification of this compound in biological samples is most reliably achieved using LC-MS/MS due to its high sensitivity and specificity. The provided protocol, adapted from methods for similar endocannabinoids, offers a robust starting point for method development and validation. Careful optimization of sample extraction and LC-MS/MS parameters will be essential for achieving accurate and precise results in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation and validation of a UHPLC-MS/MS method for quantification of the endocannabinoids AEA and 2-AG in cerebral interstitial fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AEA(Anandamide) ELISA Kit [elkbiotech.com]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Studying Endocannabinoid Signaling with Met-F-AEA
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and inflammation.[1][2] The primary endogenous ligands, or endocannabinoids, are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3] AEA's signaling is tightly controlled by its on-demand synthesis and rapid degradation, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4][5] This rapid metabolism often complicates in vitro and in vivo studies of its downstream effects.
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a metabolically stable synthetic analog of anandamide (B1667382).[6][7][8] By resisting degradation by FAAH, this compound provides a powerful tool for researchers to investigate the sustained activation of cannabinoid receptors and their signaling pathways. These application notes provide detailed protocols for using this compound to study its effects on cell signaling, particularly in the context of cancer cell biology.
Mechanism of Action
This compound acts as a potent agonist for the Cannabinoid Receptor 1 (CB1), mimicking the effects of anandamide but with a longer duration of action.[6][7] Upon binding to the G-protein coupled CB1 receptor, this compound triggers a cascade of intracellular events.[9] In cancer cells, a key pathway affected is the RHOA/ROCK signaling axis, which is critical for cell migration and cytoskeleton organization.[6][8][9] Sustained activation of CB1 by this compound has been shown to inhibit RHOA activity, leading to the delocalization of RHOA from the cell membrane to the cytosol.[6][8][9] This inactivation of RHOA results in the disassembly of actin stress fibers, thereby impairing the cell's migratory and invasive capabilities.[6][8][9]
Additionally, this compound has been observed to induce apoptosis in various cancer cell lines, an effect associated with the activation of p53 and an increased apoptotic rate.[7]
Applications in Cancer Research
This compound is extensively used to probe the anti-tumorigenic potential of the endocannabinoid system. Key applications include:
-
Inhibition of Cancer Cell Migration and Invasion: this compound has been shown to abolish the migration and adhesion of breast cancer cells.[9] This effect is primarily mediated through the inhibition of the RHOA-ROCK signaling pathway.[6][8]
-
Induction of Apoptosis and Cell Cycle Arrest: In thyroid and breast cancer cell lines, this compound treatment leads to growth inhibition, S-phase cell cycle arrest, and activation of apoptosis.[3][7]
-
Combination Therapy Studies: The anti-proliferative and anti-chemotactic effects of this compound can be significantly enhanced when used in combination with FAAH inhibitors, such as URB597.[10] This combination prevents the degradation of any endogenous AEA, leading to a more potent activation of cannabinoid signaling pathways and superior anti-tumor responses.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Effect of this compound on RHOA Activity and Cell Migration
| Cell Line | Concentration | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | 2.5 - 10 µM | Dose-dependent reduction in RHOA activity. | [6] |
| MDA-MB-231 | 10 µM | Significant inhibition of cell migration. | [6] |
| MDA-MB-231 | 10 µM | Decreased amount of RHOA in the membrane fraction. |[9] |
Table 2: Effect of this compound in Combination with FAAH Inhibitors
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| H460 (NSCLC) | This compound + URB597 | Significantly reduced EGF-induced proliferation and chemotaxis compared to this compound alone. | [10] |
| H460 (NSCLC) | This compound + FAAH siRNA | Increased sensitivity to this compound treatment, inhibiting cell growth. | [10] |
| MDA-MB-231 | URB597 (50 µM) + AEA (30 µM) | Lowest percent viability observed. |[3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Wound-Healing Migration Assay
This assay assesses the effect of this compound on cancer cell migration in vitro.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO or ethanol)
-
6-well culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow to 80-90% confluence in complete medium.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add serum-free medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the wounds at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same wound fields at subsequent time points (e.g., 8, 16, and 24 hours).
-
Analysis: Measure the width of the wound at each time point. The rate of migration can be calculated by the difference in wound width over time. A delay in wound closure in this compound-treated cells compared to control indicates inhibition of migration.
Protocol 2: RHOA Activity Pull-Down Assay
This assay measures the amount of active, GTP-bound RHOA in cells following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RHOA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Anti-RHOA antibody
Procedure:
-
Cell Culture and Treatment: Grow MDA-MB-231 cells to 80% confluence. Treat the cells with this compound (e.g., 10 µM for 1 hour) or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with the provided lysis buffer on ice.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down of Active RHOA: Incubate an equal amount of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to GTP-bound (active) RHOA.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound RHOA-GTP.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against RHOA, followed by an HRP-conjugated secondary antibody. Visualize the bands using an ECL detection system.
-
Analysis: A decrease in the band intensity in the this compound-treated sample compared to the control indicates an inhibition of RHOA activity.[6] Also, run a parallel blot with total cell lysate to confirm equal total RHOA protein levels across samples.
Protocol 3: Immunofluorescence for Actin Cytoskeleton
This protocol visualizes changes in the actin cytoskeleton organization.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorophore (e.g., TRITC or Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells on sterile glass coverslips in a culture plate. Once attached, treat with this compound (10 µM) or vehicle for the desired time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash three times with PBS. Incubate the cells with fluorescently-labeled Phalloidin (to stain F-actin) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In this compound-treated cells, expect to see a significant decrease in organized F-actin-containing stress fibers compared to the well-defined stress fibers in control cells.[9]
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The major endocannabinoid anandamide (AEA) induces apoptosis of human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Met-F-AEA as a Tool to Investigate the RHOA Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Met-F-AEA (2-methyl-2'-fluoro-anandamide), a stable analog of the endocannabinoid anandamide (B1667382), as a pharmacological tool to investigate the RHOA (Ras homolog gene family, member A) signaling pathway. The information presented here is intended to facilitate research into cellular processes regulated by RHOA, such as cell migration and cytoskeletal dynamics, with a particular focus on cancer biology.
Introduction
This compound has been identified as an inhibitor of RHOA activity, a key regulator of the actin cytoskeleton, cell polarity, and migration.[1][2][3] This synthetic cannabinoid analog acts primarily through the cannabinoid receptor 1 (CB1/CNR1), initiating a signaling cascade that leads to the inactivation and cytosolic delocalization of RHOA.[1][2][3] This mechanism makes this compound a valuable tool for studying the functional consequences of RHOA inhibition in various cellular contexts, particularly in cancer cell lines where RHOA is often hyperactive.[3] The primary model system discussed in these notes is the MDA-MB-231 human breast cancer cell line.[2][3]
Mechanism of Action
This compound exerts its effects on the RHOA pathway through a receptor-mediated mechanism. Upon binding to the CNR1 receptor, it triggers a signaling cascade that leads to a decrease in the active, GTP-bound form of RHOA.[2] This inactivation results in the translocation of RHOA from the cell membrane to the cytosol, preventing its interaction with downstream effectors such as ROCK (Rho-associated coiled-coil containing protein kinase).[1][2] The net effect is a disruption of actin stress fiber formation and an inhibition of cell migration.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on RHOA activity in MDA-MB-231 human breast cancer cells.
| Parameter | Value | Cell Line | Notes | Reference |
| Effective Concentration for RHOA Inhibition | 10 µM | MDA-MB-231 | Caused a significant inhibition of RHOA GTPase activity. | [2] |
| Dose-Dependent Inhibition of RHOA Activity | 2.5 - 10 µM | MDA-MB-231 | A dose-dependent reduction in RHOA activity was observed, with a statistically significant reduction at 10 µM. | [3] |
Signaling Pathway Diagram
Caption: this compound inhibits RHOA signaling via the CNR1 receptor.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the RHOA pathway.
RHOA Activation Assay (Pull-Down Assay)
This assay quantifies the amount of active, GTP-bound RHOA in cell lysates.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RHOA activation assay kit (containing Rhotekin-RBD beads)
-
Cell lysis buffer
-
Bradford assay reagent
-
SDS-PAGE equipment
-
Western blotting equipment
-
Anti-RHOA antibody
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with this compound (e.g., 2.5, 5, 10 µM) or vehicle control for the desired time (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer from the assay kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford assay.
-
-
Pull-Down of Active RHOA:
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rocking.
-
The beads will specifically bind to GTP-bound (active) RHOA.
-
-
Washing:
-
Wash the beads several times with wash buffer (provided in the kit) to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RHOA antibody to detect the amount of active RHOA.
-
Also, run a parallel Western blot with a portion of the total cell lysate to determine the total RHOA protein levels for normalization.
-
-
Densitometry:
-
Quantify the band intensities using densitometry software. The level of active RHOA is expressed as the ratio of the densitometry reading from the pull-down to that of the total RHOA.
-
Immunofluorescence for Cytoskeletal Changes and RHOA Localization
This protocol allows for the visualization of changes in the actin cytoskeleton and the subcellular localization of RHOA.
Materials:
-
MDA-MB-231 cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary anti-RHOA antibody
-
Fluorescently-labeled secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells on sterile glass coverslips in a petri dish and allow them to adhere and grow.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
-
Antibody and Phalloidin Staining:
-
Incubate with the primary anti-RHOA antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (for F-actin) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Observe changes in actin stress fibers and the localization of RHOA (membrane vs. cytosol).
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Met-F-AEA in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA, a metabolically stable analog of anandamide (B1667382), has emerged as a promising anti-cancer agent. It exerts its effects primarily through the cannabinoid receptor 1 (CB1), influencing key cellular processes such as proliferation, migration, and apoptosis.[1][2] Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant system for evaluating anticancer compounds compared to traditional 2D cell cultures, as they better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. This document provides detailed application notes and protocols for studying the effects of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound has been shown to impact several critical signaling pathways in cancer cells. In breast cancer cells, it inhibits cell migration by disrupting the RHOA/ROCK signaling pathway.[1][3] This leads to a decrease in actin stress fibers and delocalization of RHOA from the cell membrane.[1][3] Furthermore, in non-small cell lung cancer (NSCLC), the anti-tumor effects of this compound are significantly enhanced when combined with a Fatty Acid Amide Hydrolase (FAAH) inhibitor, which prevents the degradation of anandamide.[4][5] This combination has been found to downregulate the EGF/EGFR signaling pathway, impacting downstream targets like AKT, ERK, and NF-kB.[4][5] This ultimately leads to G0/G1 cell cycle arrest and apoptosis.[4][5] In thyroid carcinoma cell lines, this compound induces apoptosis, an effect associated with high CB1 receptor expression.[2]
Key Signaling Pathways Affected by this compound
Below are diagrams illustrating the signaling pathways modulated by this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various cancer cell lines. This data is derived from 2D culture experiments and serves as a baseline for designing 3D spheroid studies.
| Cell Line | Cancer Type | Treatment | Effect | Quantitative Measurement | Reference |
| MDA-MB-231 | Breast Cancer | 10 µM this compound | Inhibition of cell migration | Significant reduction in migration | [1] |
| A549 & H460 | Non-Small Cell Lung Cancer | This compound + URB597 (FAAH inhibitor) | Inhibition of proliferation and chemotaxis | Significant reduction compared to this compound alone | [4][5] |
| A549 & H460 | Non-Small Cell Lung Cancer | This compound + URB597 | G0/G1 cell cycle arrest | Downregulation of cyclin D1 and CDK4 | [4][5] |
| A549 & H460 | Non-Small Cell Lung Cancer | This compound + URB597 | Induction of apoptosis | Activation of caspase-9 and PARP | [4][5] |
| Thyroid Carcinoma Cell Lines | Thyroid Cancer | This compound | Growth inhibition and apoptosis | Increased apoptotic rate | [2] |
Experimental Protocols for 3D Tumor Spheroid Models
The following protocols provide a framework for investigating the efficacy of this compound in 3D tumor spheroid models.
3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[6]
-
Incubate the plate at 37°C and 5% CO2 for 3-5 days, or until spheroids of the desired size and compactness are formed.[7][8]
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the number of viable cells in a spheroid based on ATP levels.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding this compound dilution. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Spheroid Growth and Morphology Analysis
This protocol assesses the effect of this compound on spheroid growth and integrity over time.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Treat the spheroids with various concentrations of this compound as described in the viability assay protocol.
-
At regular intervals (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3) * π * (radius)³.
-
Plot the spheroid volume over time for each treatment condition to assess growth inhibition.
-
Qualitatively observe changes in spheroid morphology, such as compactness, circularity, and the presence of dissociated cells.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Protocol:
-
Treat the spheroids with this compound for the desired duration (e.g., 24-48 hours).
-
Follow the protocol for the Spheroid Viability Assay (steps 4-8), substituting the CellTiter-Glo® 3D reagent with the Caspase-Glo® 3/7 reagent.
-
Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
-
Normalize the caspase activity to the number of viable cells (determined from a parallel viability assay) to get a specific measure of apoptosis induction.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for evaluating the anti-cancer properties of this compound in a more clinically relevant context. The protocols outlined above, in conjunction with the known mechanisms of action of this compound, offer a comprehensive framework for researchers to investigate its therapeutic potential. Future studies should focus on optimizing treatment regimens, exploring combination therapies, and elucidating the nuanced effects of this compound on the complex microenvironment of 3D tumor models.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Met-F-AEA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines, including thyroid and breast cancer.[1] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis by Anandamide in SH-SY5Y Cells (24-hour treatment) [2][3]
| Anandamide (µM) | % Apoptotic Cells (PARP Cleavage) |
| 0 (Control) | ~5% |
| 2.5 | ~15% |
| 5.0 | ~25% |
| 10.0 | ~40% |
| 12.0 | ~45% |
Table 2: Time-Dependent Induction of Apoptosis in Cancer Cell Lines (Representative Data)
| Cell Line | Treatment | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Control | 24 | ~0.04% | ~0.28% |
| MCF-7 | Raphasatin (9.84 µM) | 24 | ~7.68% | ~35.45% |
| MCF-7 | Raphasatin (9.84 µM) | 48 | ~5.12% | ~58.33% |
| MCF-7 | Raphasatin (9.84 µM) | 72 | ~22.90% | ~74.84% |
| MDA-MB-231 | Control | 48 | ~2.5% | ~3.5% |
| MDA-MB-231 | PHE (30 µg/mL) | 48 | ~37.4% | ~23.53% |
Note: Data in Table 2 is derived from studies on Raphasatin and PHE to illustrate typical time-course effects of cytotoxic agents on breast cancer cell lines.[4][5] This serves as a template for expected results with this compound.
Signaling Pathways
This compound-induced apoptosis is primarily mediated through the activation of the Cannabinoid Receptor 1 (CB1).[1] Upon binding, this compound can trigger distinct downstream signaling cascades depending on the cellular context.
In thyroid carcinoma cells, the activation of CB1 by this compound leads to the upregulation and activation of the tumor suppressor protein p53.[1] Activated p53 can then initiate the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Endocannabinoid System in Human Neuronal Cells and Proteomic Analysis of Anandamide-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Met-F-AEA Induced Protein Changes via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-F-AEA, a metabolically stable analog of the endocannabinoid anandamide (B1667382), has demonstrated significant potential in modulating key cellular processes, including cell migration, proliferation, and apoptosis.[1][2] Its mechanism of action involves the modulation of several signaling pathways, making it a compound of interest for therapeutic development, particularly in oncology. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify changes in protein expression and phosphorylation status in response to this compound treatment. The primary signaling pathways of focus are the RhoA/ROCK and EGFR/AKT/ERK pathways.[1][3][4]
Key Signaling Pathways Affected by this compound
This compound has been shown to exert its effects through multiple signaling cascades. In human breast cancer cells, it inhibits the activity of RhoA, a small GTPase, by causing its delocalization from the cell membrane to the cytosol, thereby disrupting the downstream Rho-associated protein kinase (ROCK) signaling pathway, which is crucial for cell migration and actin cytoskeleton organization.[1][5][6] Furthermore, in thyroid carcinoma cells, this compound has been observed to induce apoptosis through the activation of p53 and an increase in the expression of p21(CIP1/WAF1).[2] When used in combination with a fatty acid amide hydrolase (FAAH) inhibitor such as URB597, this compound can also suppress the activation of the epidermal growth factor receptor (EGFR) and its downstream pro-survival signaling pathways, including AKT and ERK, in non-small cell lung cancer cells.[3][4]
Caption: Signaling pathways modulated by this compound.
Experimental Protocol: Western Blot Analysis of this compound-Treated Cells
This protocol is designed for researchers utilizing cultured cells, for example, MDA-MB-231 human breast cancer cells, to investigate the effects of this compound.
Materials and Reagents
-
Cell Culture: MDA-MB-231 cells, DMEM, FBS, Penicillin-Streptomycin
-
Treatment: this compound (and URB597 if applicable), DMSO (vehicle)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine
-
Western Blotting: PVDF membrane, transfer buffer (Tris, Glycine, Methanol), Ponceau S stain
-
Blocking: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies (High-quality, validated for Western Blot):
-
Rabbit anti-RhoA
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR (total)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (total)
-
Mouse anti-p53
-
Mouse anti-p21
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time course (e.g., 24 hours). If investigating the EGFR pathway, co-treatment with a FAAH inhibitor like URB597 may be necessary.[3][4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well into a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from Western blot experiments investigating the effects of this compound.
Table 1: Effect of this compound on RhoA Pathway Proteins in MDA-MB-231 Cells
| Treatment (24h) | RhoA (Cytosolic Fraction) | RhoA (Membrane Fraction) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound (5 µM) | 1.85 ± 0.15 | 0.45 ± 0.09 |
| This compound (10 µM) | 2.54 ± 0.21 | 0.21 ± 0.05 |
| *Data are presented as mean fold change ± SEM relative to the vehicle control. *p < 0.05. |
Table 2: Effect of this compound and URB597 on EGFR Pathway Phosphorylation in NSCLC Cells
| Treatment (24h) | p-EGFR / Total EGFR | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle (DMSO) | 1.00 ± 0.11 | 1.00 ± 0.09 | 1.00 ± 0.13 |
| This compound (10 µM) | 0.92 ± 0.10 | 0.88 ± 0.07 | 0.95 ± 0.11 |
| URB597 (1 µM) | 0.89 ± 0.08 | 0.91 ± 0.06 | 0.90 ± 0.09 |
| This compound + URB597 | 0.35 ± 0.06 | 0.41 ± 0.05 | 0.48 ± 0.07 |
| Data are presented as mean fold change ± SEM relative to the vehicle control. *p < 0.05 compared to vehicle and single treatments. |
Table 3: Effect of this compound on Apoptotic Proteins in Thyroid Carcinoma Cells
| Treatment (24h) | p53 Expression | p21 Expression |
| Vehicle (DMSO) | 1.00 ± 0.14 | 1.00 ± 0.10 |
| This compound (5 µM) | 1.78 ± 0.19 | 1.95 ± 0.22 |
| This compound (10 µM) | 2.61 ± 0.25 | 2.89 ± 0.31 |
| *Data are presented as mean fold change ± SEM relative to the vehicle control. *p < 0.05. |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot to investigate the molecular effects of this compound. By following this detailed protocol, researchers can reliably detect and quantify changes in key proteins within the RhoA/ROCK, EGFR/AKT/ERK, and apoptotic signaling pathways, thereby advancing our understanding of this compound's therapeutic potential.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Met-F-AEA Solubility: A Technical Guide for Researchers
For Immediate Release
Researchers and drug development professionals frequently encounter challenges with the solubility of Met-F-AEA, a metabolically stable analogue of anandamide, in aqueous culture media. To address this critical experimental hurdle, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
This compound's hydrophobic nature necessitates specific handling to achieve the desired concentrations in cell culture without precipitation, which can significantly impact experimental reproducibility and accuracy. This guide offers practical solutions and in-depth information for working with this potent cannabinoid receptor ligand.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my culture medium?
A1: this compound, also known as 2-methyl-2'-fluoro-anandamide, is a lipophilic molecule with low aqueous solubility. Its chemical structure, similar to other endocannabinoids, makes it inherently resistant to dissolving in water-based solutions like standard cell culture media. Direct addition of this compound powder to media will likely result in precipitation and an inaccurate final concentration.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Organic solvents are essential for initially dissolving this compound. The choice of solvent can depend on the specific requirements of your experiment, particularly cellular toxicity. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents.
Q3: What is the maximum concentration of organic solvent my cells can tolerate?
A3: The tolerance of cell lines to organic solvents varies. However, a general guideline is to keep the final concentration of the organic solvent in the culture medium below 0.5% (v/v) to minimize cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: I've prepared a stock solution, but the compound precipitates when I add it to the culture medium. What should I do?
A4: Precipitation upon addition to the aqueous culture medium is a common issue. Here are a few troubleshooting steps:
-
Vortexing/Mixing: Ensure the culture medium is being gently agitated while adding the this compound stock solution to facilitate rapid and even dispersion.
-
Pre-warming the medium: Warming the culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly, consider making an intermediate dilution of the stock in culture medium before adding it to the final culture volume.
-
Serum Concentration: If using a serum-containing medium, the proteins in the serum can help to stabilize the compound and prevent precipitation.
Troubleshooting Guide: Common Issues and Solutions
Even with careful preparation, issues can arise. This section addresses common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate in the culture medium after adding this compound. | The solubility limit of this compound in the final culture medium has been exceeded. | - Lower the final concentration of this compound. - Increase the final concentration of serum in the medium (if applicable). - Prepare a fresh, lower concentration stock solution and repeat the addition. |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution or precipitation. | - Visually inspect the culture medium for any signs of precipitation before and during the experiment. - Prepare fresh dilutions for each experiment. - Ensure the stock solution is completely dissolved before use. |
| Cell toxicity observed in vehicle control. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | - Reduce the final concentration of the solvent in the culture medium to below 0.5%. - Test the tolerance of your specific cell line to a range of solvent concentrations. |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. This data is critical for preparing appropriate stock solutions.[1][2][3]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | >10 mg/mL |
| Dimethyl sulfoxide (DMSO) | >30 mg/mL |
| Ethanol | >100 mg/mL |
| Ethanol:PBS (1:2) | 8.5 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <100 µg/mL |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for the proper dissolution and addition of this compound to cell culture media.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 10 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. This is your primary stock solution .
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Stock Solution (Optional but Recommended):
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Prepare a working stock solution by diluting the primary stock solution in sterile, pre-warmed culture medium. For example, to achieve a 10 µM final concentration from a 10 mM primary stock, you can make a 1:100 intermediate dilution in medium to get a 100 µM working stock.
-
-
Addition to Cell Culture:
-
Gently swirl the culture flask or plate containing the cells and pre-warmed medium.
-
While swirling, add the required volume of the working stock solution (or directly from the primary stock if a working stock was not prepared) to the culture medium to achieve the desired final concentration. For example, add 100 µL of a 100 µM working stock to 900 µL of medium to get a final concentration of 10 µM.
-
Immediately after addition, gently swirl the culture vessel again to ensure even distribution of the compound.
-
Return the cells to the incubator.
-
Note: It is crucial to maintain sterility throughout this process to prevent contamination of your cell cultures.
Visualization of this compound Signaling and Experimental Workflow
To further aid researchers, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in cell culture.
References
Troubleshooting inconsistent results with Met-F-AEA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Met-F-AEA in their experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2-methyl-2'-fluoro-anandamide) is a metabolically stable synthetic analog of anandamide (B1667382), an endogenous cannabinoid. Its stability makes it a valuable tool for studying the endocannabinoid system. The primary mechanism of action for this compound is as an agonist for the cannabinoid receptor 1 (CB1), and it has been shown to exhibit a lesser affinity for the cannabinoid receptor 2 (CB2).[1] Its effects are often mediated through the CB1 receptor, initiating downstream signaling cascades.
Q2: What are the known signaling pathways affected by this compound?
This compound has been demonstrated to modulate several key signaling pathways:
-
RHOA/ROCK Pathway: In breast cancer cells, this compound has been shown to inhibit the RHOA/ROCK signaling pathway.[2][3][4] This inhibition leads to the delocalization of RHOA from the cell membrane to the cytosol, resulting in a decrease in actin stress fibers and a subsequent reduction in cell migration and invasion.[2][5][6]
-
p53/p21 Pathway: In thyroid carcinoma cell lines, this compound induces apoptosis by activating the tumor suppressor protein p53 and increasing the expression of p21(CIP1/WAF1). This effect is associated with high levels of CB1 receptor expression in these cells.
Q3: What are some common applications of this compound in research?
Due to its effects on cell migration and apoptosis, this compound is frequently used in cancer research. Common applications include:
-
Investigating the role of the endocannabinoid system in cancer cell migration and metastasis.
-
Studying the induction of apoptosis in cancer cells.
-
Elucidating the signaling pathways downstream of CB1 receptor activation.
Troubleshooting Guide
Inconsistent Results in Cell Viability/Cytotoxicity Assays
Problem: I am observing high variability in my cell viability assay results (e.g., MTT, MTS, or resazurin-based assays) when treating cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Adsorption to Plasticware | Anandamide and its analogs are lipophilic and can adsorb to plastic surfaces, reducing the effective concentration in the media. Solution: Use glass coverslips as a cell support to minimize adsorption.[7] If using plastic plates is unavoidable, pre-incubate the plates with a bovine serum albumin (BSA) solution to block non-specific binding sites. |
| Compound Degradation | Although this compound is more stable than anandamide, degradation can still occur, especially with improper storage or handling. Solution: Store this compound stock solutions at -80°C. Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions in serum-free media for each experiment. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to this compound. Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Be aware that the IC50 can vary significantly between cell lines. |
| Endpoint of Assay | The measured IC50 value can be dependent on the incubation time.[9] Solution: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay and cell line. |
Unexpected Results in Cell Migration/Invasion Assays
Problem: I am not observing the expected inhibition of cell migration or invasion after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The concentration of this compound may be too low to elicit an anti-migratory effect. Solution: Perform a dose-response experiment. A concentration of 10 µM has been shown to be effective in inhibiting the migration of MDA-MB-231 breast cancer cells.[2] |
| Low CB1 Receptor Expression | The anti-migratory effects of this compound are primarily mediated by the CB1 receptor. Solution: Verify the expression level of the CB1 receptor in your cell line of interest using Western blotting or qPCR. |
| Issues with the Assay Setup | Problems with the transwell insert coating or chemoattractant gradient can affect the assay. Solution: Ensure the transwell membrane is properly coated with an appropriate extracellular matrix protein (e.g., Matrigel or collagen) for invasion assays.[10] Confirm that a suitable chemoattractant gradient is established. |
General Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Boyden Chamber)
-
Insert Coating: Coat the top of an 8 µm pore size transwell insert with an appropriate extracellular matrix protein (e.g., 50 µg/mL collagen IV) and allow it to dry.[2]
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for 24 hours.
-
Cell Seeding: Resuspend the cells in serum-free media containing different concentrations of this compound or vehicle control and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[2]
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde and stain with a suitable dye (e.g., DAPI or crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot for RHOA Activation
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 60 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation and GTPase activity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Pull-down Assay: Use a RHOA activation assay kit (e.g., containing Rhotekin-RBD beads) to pull down the active, GTP-bound form of RHOA from the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins from the pull-down and total lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against RHOA.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity of active RHOA relative to the total RHOA in each sample.
Signaling Pathway Diagrams
Caption: this compound inhibits cell migration via the RHOA/ROCK pathway.
Caption: this compound induces apoptosis through the p53/p21 pathway.
References
- 1. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Cannabis and Cannabinoid Signaling: Research Gaps and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Off-target effects of Met-F-AEA at high concentrations
Welcome to the technical support center for Met-F-AEA (2-methyl-2'-fluoro-anandamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382) (AEA).[1][2] Its stability arises from a methyl group at the 2-position and a fluorine atom at the 2'-position of the ethanolamine (B43304) moiety, which confers resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[3] The primary and most well-characterized target of this compound is the Cannabinoid Receptor 1 (CB1), where it acts as an agonist.[2][4][5] Through CB1 receptor activation, this compound has been shown to modulate various signaling pathways, including the RhoA/ROCK pathway, which is involved in cell migration and cytoskeletal organization.[1][4]
Q2: What is a typical working concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. For studies investigating the on-target effects on the RhoA signaling pathway in cancer cell lines, a concentration of 10 µM has been shown to be effective at inhibiting RhoA activity.[5][6] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Are there known off-target effects of this compound, especially at high concentrations?
While there is a lack of comprehensive screening data specifically for this compound against a broad panel of off-target receptors and enzymes, the pharmacology of synthetic cannabinoids, in general, suggests the potential for off-target activity at higher concentrations.[7][8][9][10] For many synthetic cannabinoids, off-target interactions are often observed at concentrations of 30 µM and higher.[7][8][9] Based on the pharmacology of anandamide and other analogs, a potential off-target for this compound could be the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as anandamide itself is an agonist at this channel.[10][11][12] At high concentrations, researchers should be aware of the possibility of non-specific effects or engagement with other receptors, which could lead to misinterpretation of results.
Q4: Can high concentrations of this compound induce cytotoxicity?
High concentrations of anandamide and its analogs can induce cytotoxicity in various cell lines. For instance, anandamide has been shown to have cytotoxic effects with EC50 values ranging from 31 to 80 µM in breast cancer cell lines.[13] While this compound is designed for increased stability, it is plausible that at high concentrations it could also induce cytotoxicity. This could be mediated through on-target (e.g., CB1-mediated apoptosis) or off-target mechanisms.[2] It is crucial to assess cell viability in parallel with functional assays, especially when using a range of concentrations.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results at high concentrations of this compound.
-
Possible Cause 1: Off-target effects. At high concentrations, this compound may be interacting with other receptors or ion channels, leading to confounding biological effects. Synthetic cannabinoids have been shown to interact with a variety of GPCRs, often as antagonists, at concentrations around 30 µM.[7][8][9]
-
Troubleshooting Tip: To investigate potential off-target effects, consider using selective antagonists for suspected off-targets (e.g., a TRPV1 antagonist like capsazepine) in conjunction with this compound.[14] Comparing the results with and without the antagonist can help to elucidate the contribution of the off-target receptor.
-
-
Possible Cause 2: Cytotoxicity. The observed effect might be a consequence of cell death rather than a specific pharmacological response.
-
Troubleshooting Tip: Perform a cell viability assay (e.g., MTT or LDH assay) across the same concentration range of this compound used in your functional experiments.[13] This will help to distinguish between a specific biological response and a general cytotoxic effect.
-
Issue 2: The observed effect of this compound is not blocked by a CB1 receptor antagonist.
-
Possible Cause: Involvement of an off-target receptor. If a selective CB1 antagonist (e.g., rimonabant/SR141716A) fails to block the effect of this compound, it strongly suggests that the response is not mediated by the CB1 receptor.[4][5]
-
Troubleshooting Tip: As mentioned above, investigate the potential involvement of other receptors for which anandamide and its analogs have an affinity, such as TRPV1.[10][11] Additionally, consider that some synthetic cannabinoids have been found to interact with other GPCRs like GPR55 or serotonin (B10506) receptors, although this is less characterized for this compound.[10]
-
Issue 3: Difficulty in dissolving this compound or precipitation in culture media.
-
Possible Cause: Poor solubility. this compound is a lipophilic molecule and may have limited solubility in aqueous solutions.
-
Troubleshooting Tip: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO or ethanol. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. It is also advisable to prepare fresh dilutions from the stock solution for each experiment.
-
Quantitative Data
Table 1: On-Target Activity of this compound
| Target | Assay Type | Cell Line | Concentration for Effect | Observed Effect | Reference(s) |
| CB1 Receptor / RhoA | Pull-down assay | MDA-MB-231 human breast cancer cells | 2.5 - 10 µM | Dose-dependent inhibition of RhoA activity. | [5] |
| CB1 Receptor / Cell Migration | Transwell migration assay | MDA-MB-231 and TSA-E1 cells | Not specified | Inhibition of adhesion and migration. | [ ] |
| CB1 Receptor / Apoptosis | Cell Viability Assay | Human thyroid carcinoma cell lines | Not specified | Growth inhibition and induction of apoptosis. | [2] |
Table 2: Potential Off-Target Profile of this compound (Hypothetical, based on related compounds)
| Potential Off-Target | Interaction Type | Typical Effective Concentration | Potential Confounding Effect | Reference(s) for Anandamide/Analogs |
| TRPV1 | Agonist | Micromolar range | Calcium influx, modulation of neuronal excitability, apoptosis. | [10][11][12] |
| Other GPCRs | Antagonist/Agonist | High micromolar range (e.g., >10 µM) | Broad range of cellular effects depending on the receptor. | [7][8][9] |
Experimental Protocols
Protocol 1: RhoA Activation Assay (Pull-Down Method)
This protocol is adapted from methodologies used to assess the effect of this compound on RhoA activity.[5][15][16]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the specified time (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Pull-Down of Active RhoA:
-
Normalize the protein concentration of the supernatants.
-
To an aliquot of each lysate, add Rhotekin-RBD agarose (B213101) beads (a protein that specifically binds to GTP-bound, active RhoA).
-
Incubate at 4°C for 1 hour with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
To normalize for the total amount of RhoA, run a parallel Western blot on a portion of the initial cell lysates.
-
Protocol 2: TRPV1 Activation Assay (Calcium Imaging)
This protocol is a general method for assessing TRPV1 activation.[11][17][18]
-
Cell Culture:
-
Plate cells expressing TRPV1 (e.g., TRPV1-transfected HEK293 cells or certain neuronal cells) on glass-bottom dishes suitable for microscopy.
-
-
Loading with Calcium Indicator:
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
-
Baseline Measurement:
-
Wash the cells to remove excess dye and replace with fresh buffer.
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
-
Stimulation and Recording:
-
Add this compound at the desired concentration to the cells while continuously recording the fluorescence.
-
As a positive control, add a known TRPV1 agonist like capsaicin (B1668287) at the end of the experiment to confirm receptor functionality.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting TRPV1 channel activation.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
-
Visualizations
Caption: this compound signaling pathway via the CB1 receptor leading to inhibition of RhoA activity.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arachidonoyl ethanolamide (AEA)-induced apoptosis is mediated by J-series prostaglandins and is enhanced by fatty acid amide hydrolase (FAAH) blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Met-F-AEA in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Met-F-AEA in experimental setups. The information is designed to help prevent its degradation and troubleshoot potential issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered metabolically stable?
A1: this compound (2-methyl-2'-fluoro-anandamide) is a synthetic analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. It is specifically designed to be resistant to enzymatic degradation. The key to its stability lies in the modification of its chemical structure, which hinders the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for breaking down anandamide in the body.[1][2][3] This metabolic stability makes this compound a valuable tool for studying the endocannabinoid system, as it allows for more sustained and predictable effects in experimental models compared to its naturally occurring counterpart, AEA.
Q2: What are the primary known degradation pathways for anandamide (AEA), and how might they relate to this compound?
A2: Anandamide is primarily degraded through enzymatic hydrolysis by FAAH.[2][4][5][6] Other enzymatic pathways that can metabolize AEA include oxidation by cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX).[4][5][7] While this compound is designed to be resistant to FAAH, its susceptibility to these other oxidative pathways is not as well-documented. Researchers should be aware that under certain experimental conditions, particularly those involving oxidative stress or the presence of active COX or LOX enzymes, degradation of this compound could potentially occur.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial for maintaining the integrity of this compound. Following these guidelines will help minimize degradation.
| Parameter | Recommendation | Rationale |
| Form | Store as a solid whenever possible. | Solids are generally more stable than solutions. |
| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures slow down potential degradation processes. |
| Light | Protect from light. | Exposure to light, particularly UV, can cause photodegradation of organic molecules. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for solutions. | This minimizes the risk of oxidation. |
| Solvents | Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, use a high-quality, dry solvent such as ethanol (B145695) or DMSO and store at -80°C. | Solvents can contain impurities or water that may promote degradation over time. |
Q4: How can I detect potential degradation of this compound in my samples?
A4: The most reliable method for detecting and quantifying this compound and its potential degradation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique offers high sensitivity and specificity, allowing for the separation and identification of the parent compound and any metabolites. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may be less sensitive and specific than LC-MS/MS. When developing an analytical method, it is advisable to include potential degradation products as standards if they are known and available.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare this compound solutions immediately before use. 2. Check medium components: Some media components, such as certain serum batches or additives, may contain enzymes that could degrade this compound. Consider using heat-inactivated serum. 3. Optimize pH: Although specific data for this compound is limited, related compounds can be susceptible to pH-dependent hydrolysis. Ensure the pH of your experimental buffer is stable and within a neutral range (pH 7.2-7.4) unless the experimental design requires otherwise. 4. Minimize exposure to light and air: Protect your experimental setup from direct light and consider performing manipulations under dim light. If possible, de-gas buffers to remove dissolved oxygen. |
| High variability between replicate experiments. | Inconsistent handling or storage of this compound. | 1. Standardize solution preparation: Ensure that the same procedure for dissolving and diluting this compound is used for every experiment. 2. Aliquot stock solutions: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[9] 3. Verify solvent quality: Use high-purity, anhydrous solvents for preparing stock solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound into one or more byproducts. | 1. Analyze a fresh standard: Run a freshly prepared solution of this compound to confirm its retention time and purity. 2. Stress testing: Intentionally expose a sample of this compound to harsh conditions (e.g., high temperature, extreme pH, strong light) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples. 3. Review experimental conditions: Scrutinize your experimental protocol for any steps that might introduce degrading factors, such as prolonged incubation times at elevated temperatures or exposure to reactive chemicals. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO), HPLC grade or higher
-
Sterile, amber-colored glass vials or polypropylene (B1209903) tubes
-
Inert gas (argon or nitrogen), optional
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
(Optional) Gently flush the headspace of the vial with a stream of inert gas before sealing.
-
Seal the vial tightly.
-
For immediate use, proceed with dilutions. For storage, wrap the vial in aluminum foil to protect from light and store at -80°C.
-
If storing, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Protocol 2: General Cell Culture Experiment with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells of interest, plated at the desired density
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Thaw the this compound stock solution (if frozen) at room temperature.
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to ensure proper dispersion and minimize precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to an equal volume of cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Protect the cell culture plates or flasks from direct light during incubation.
-
At the end of the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, etc.).
-
Visualizations
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: Comparison of the known degradation pathways of Anandamide (AEA) and the stability of this compound.
Caption: A logical troubleshooting guide for addressing inconsistent experimental outcomes with this compound.
References
- 1. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Endocannabinoids’ Enzymatic Degradation as a Potential Target of the Memory Disturbances in an Acute N-Methyl-D-Aspartate (NMDA) Receptor Hypofunction Model of Schizophrenia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of fatty acid amide hydrolase as a metastasis suppressor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endocannabinoid degradation, endotoxic shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Met-F-AEA Treatment Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Met-F-AEA treatment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, helping you to identify and resolve problems related to unexpected cell line responses.
| Problem | Possible Cause | Recommended Solution |
| No or reduced cytotoxic/anti-proliferative effect of this compound. | 1. Compound Integrity: this compound may have degraded. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment. Confirm the compound's activity on a known sensitive cell line. |
| 2. Cell Line Resistance (Acquired or Intrinsic): Cells may have developed resistance or are inherently resistant. | 2. Perform a dose-response curve to determine the IC50 value and compare it to published data for the cell line. Sequence the CB1 receptor gene to check for mutations. Analyze the expression levels of CB1 receptor and key downstream signaling proteins (e.g., RhoA, ROCK). | |
| 3. Suboptimal Assay Conditions: Incorrect seeding density, incubation time, or assay protocol. | 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a time-course experiment to determine the optimal treatment duration. Review and optimize your cell viability assay protocol. | |
| Inconsistent results between experiments. | 1. Cell Culture Variability: High passage number, mycoplasma contamination, or inconsistent cell health. | 1. Use cells with a low passage number. Regularly test for mycoplasma contamination. Ensure consistent cell health and confluency at the time of treatment. |
| 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. | 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions. | |
| Unexpected morphological changes in cells. | 1. Off-target Effects: At high concentrations, this compound may have off-target effects. | 1. Use the lowest effective concentration of this compound. Include appropriate vehicle controls. |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells. | 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control group. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a metabolically stable analog of anandamide (B1667382) that primarily acts as an agonist for the cannabinoid receptor 1 (CB1).[1][2] Its anti-cancer effects are often mediated through the inhibition of the RHOA/ROCK signaling pathway, which leads to a decrease in cell migration and invasion.[1][2] In some cancer cell types, such as thyroid carcinoma, this compound can also induce apoptosis by activating p53.[1]
Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms, based on resistance to other cannabinoid analogs and GPCR agonists, may include:
-
Downregulation or mutation of the CB1 receptor: Reduced expression of the CB1 receptor on the cell surface or mutations that prevent this compound binding can lead to a loss of drug response.
-
Alterations in downstream signaling pathways: Changes in the expression or activity of proteins in the RhoA/ROCK pathway could bypass the inhibitory effect of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of alternative survival pathways: Cells may upregulate pro-survival signaling pathways to counteract the apoptotic effects of this compound.
Q3: How can I confirm that my cell line is resistant to this compound?
A3: To confirm resistance, you should perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line. A significant increase in the IC50 value compared to the parental (sensitive) cell line or previously published data indicates resistance.
Q4: What are some key experiments to investigate the mechanism of resistance?
A4: To investigate the mechanism of resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein expression levels of the CB1 receptor and key components of the RhoA/ROCK signaling pathway (e.g., RhoA, ROCK1, ROCK2) between sensitive and resistant cell lines.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of the CB1 receptor gene (CNR1).
-
Flow Cytometry: Assess apoptosis in sensitive and resistant cells after this compound treatment using an Annexin V/PI assay.
-
Gene Sequencing: Sequence the CNR1 gene to identify potential mutations in the resistant cell line.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in a sensitive parental breast cancer cell line (MCF-7) and a derived resistant subline. This data illustrates how resistance can be quantified.
| Cell Line | Description | This compound IC50 (µM) |
| MCF-7 | Parental, this compound sensitive | 15.5 |
| MCF-7/Res | This compound resistant subline | 85.2 |
Note: These are representative values for illustrative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for the determined time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting
This protocol is for analyzing the protein expression of CB1 receptor and downstream signaling molecules.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CB1, anti-RhoA, anti-ROCK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Met-F-AEA & Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Met-F-AEA, with a specific focus on controlling for the effects of experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (2-methyl-2'-fluoro-anandamide) is a metabolically stable synthetic analog of anandamide (B1667382), an endogenous cannabinoid. Its stability makes it a valuable tool for studying the endocannabinoid system. This compound primarily acts as an agonist for the Cannabinoid Receptor 1 (CB1), initiating a cascade of intracellular signaling events.[1][2] A key pathway affected by this compound is the RhoA/ROCK signaling pathway, which is crucial for regulating cell migration, adhesion, and cytoskeletal dynamics.[3] By activating CB1, this compound can inhibit the activity of RhoA, a small GTPase, leading to downstream effects on the actin cytoskeleton and reduced cell motility.[3][4]
Q2: Why is it critical to control for vehicle effects when using this compound?
A2: this compound is a lipophilic compound, meaning it is not readily soluble in aqueous solutions like cell culture media or saline.[5] Therefore, it requires a vehicle, typically an organic solvent or a lipid-based carrier, for solubilization and delivery in both in vitro and in vivo experiments. These vehicles, while necessary, can have their own biological effects, potentially confounding the experimental results and leading to misinterpretation of the data. For instance, common solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can induce cellular stress, alter gene expression, or even have neuroprotective effects, which could mask or mimic the true effects of this compound.[5] Therefore, a vehicle control group is an essential component of any experiment involving this compound to distinguish the effects of the compound from those of the vehicle.
Q3: What are the recommended vehicles for this compound in in vitro and in vivo experiments?
A3: The choice of vehicle depends on the experimental system.
-
In Vitro (Cell Culture): The most common vehicles for preparing stock solutions of this compound for cell culture experiments are dimethyl sulfoxide (DMSO) and ethanol .[5] It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible to minimize cytotoxicity.
-
In Vivo (Animal Models): For systemic administration in animal models, it is important to use a vehicle that is biocompatible and minimizes local irritation. Common choices for lipophilic compounds like this compound include:
-
A mixture of Cremophor EL, ethanol, and saline.
-
Oil-based vehicles such as sesame oil or olive oil.
-
Emulsions or microemulsions using surfactants like Tween 80.[1]
-
Q4: What are the maximum recommended final concentrations for common in vitro vehicles?
A4: To minimize vehicle-induced artifacts, the final concentration of the solvent in the cell culture medium should be carefully controlled. The following table provides general guidelines; however, it is crucial to determine the optimal, non-toxic concentration for your specific cell line through preliminary experiments.[5][6]
| Vehicle | Maximum Recommended Final Concentration | Potential Effects to Monitor |
| DMSO | ≤ 0.5% (v/v) | Cytotoxicity, changes in cell morphology, altered gene expression |
| Ethanol | ≤ 1% (v/v) | Cytotoxicity, cellular stress responses |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on vehicle-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the final aqueous environment. | - Prepare a higher concentration stock solution in 100% DMSO or ethanol. - When preparing the final working solution, add the stock solution to the medium dropwise while vortexing or gently mixing. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
| High background or unexpected effects in the vehicle control group | The final concentration of the vehicle (e.g., DMSO, ethanol) is too high and is causing cellular stress or other biological effects. | - Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell line. - Lower the final concentration of the vehicle in your experiments. - Consider switching to an alternative vehicle if toxicity persists at low concentrations. |
| Inconsistent or not reproducible results | - Incomplete dissolution of this compound in the stock solution. - Degradation of this compound in the stock solution over time. - Variability in the preparation of working solutions. | - Ensure the this compound is completely dissolved in the stock solution before use. Gentle warming and vortexing can aid dissolution. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| No observable effect of this compound | - The concentration of this compound is too low. - The vehicle is interfering with the action of this compound. - The cells are not responsive to this compound. | - Perform a dose-response experiment to determine the optimal effective concentration of this compound. - Test a different vehicle to rule out interference. - Confirm the expression of CB1 receptors in your cell line using techniques like Western blotting or qPCR. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure for Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO or ethanol to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Published data suggests that compounds in DMSO are generally stable under these conditions.[7][8]
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare serial dilutions of the stock solution in pre-warmed medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium dropwise while gently mixing to prevent precipitation.
-
Ensure the final vehicle concentration in the culture medium does not exceed the recommended limits (e.g., ≤0.5% for DMSO).
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol is adapted from established methods for assessing cell migration.[9][10][11][12]
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium (serum-free for cell suspension, and with chemoattractant for the lower chamber)
-
This compound working solutions and corresponding vehicle controls
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the Boyden insert in serum-free medium containing the desired concentration of this compound or the vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate at 37°C in a CO2 incubator for a duration determined by the migratory rate of the cell line (typically 4-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a suitable staining solution.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
Protocol 3: RhoA Activation Assay (Pull-down)
This protocol is based on commercially available kits and published methodologies.[1][13][14][15][16]
Materials:
-
Cell lysis buffer
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
This compound working solutions and corresponding vehicle controls
-
Primary antibody against RhoA
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the cell lysate with Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active RhoA in each sample.
Visualizations
Caption: this compound signaling pathway leading to decreased cell migration.
References
- 1. abcam.com [abcam.com]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 13. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Interpreting Morphological Changes Induced by Met-F-AEA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected morphological changes in cell cultures after treatment with Met-F-AEA (2-methyl-2'-F-anandamide), a metabolically stable analog of anandamide (B1667382). This guide offers troubleshooting protocols and frequently asked questions to help interpret your results and identify potential underlying causes.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes after this compound treatment?
A1: The primary expected morphological change is related to the cytoskeleton, specifically the actin stress fibers. This compound has been shown to inhibit RHOA activity, leading to the delocalization of RHOA from the cell membrane to the cytosol.[1][2] This disruption of the RHOA/ROCK signaling pathway typically results in a decrease in actin stress fibers, which can manifest as changes in cell shape, adhesion, and migration.[1][3][4]
Q2: We are observing widespread cell rounding and detachment. Is this an expected outcome?
A2: While some changes in cell adhesion are anticipated due to the disruption of the actin cytoskeleton, widespread rounding and detachment could indicate a cytotoxic or apoptotic effect, especially at higher concentrations or with prolonged exposure. This compound has been observed to inhibit growth and induce apoptosis in certain cancer cell lines, such as those derived from thyroid carcinomas.[5] This effect is thought to be mediated through the CB1 receptor and involves the activation of p53.[5] Therefore, it is crucial to differentiate between morphological changes related to cytoskeletal rearrangement and those indicative of cell death.
Q3: Could the observed morphological changes be an artifact of our cell culture conditions?
A3: Yes, it is essential to rule out common cell culture artifacts. Morphological changes can be induced by a variety of factors unrelated to the experimental treatment. These include:
-
Sub-optimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can cause cellular stress.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell morphology and health.
-
Over-confluency: High cell density can lead to nutrient depletion and cell detachment.
-
Passage Number: High passage numbers can lead to alterations in morphology and response to stimuli.
-
Reagent Quality: Variations in media, serum, or other reagents can impact cell health.
Q4: How does this compound's mechanism of action relate to cell morphology?
A4: this compound, an analog of the endocannabinoid anandamide, primarily interacts with cannabinoid receptors (like CB1).[4][5] This interaction can trigger several signaling pathways. The most well-documented pathway related to morphology is the inhibition of the RHOA/ROCK pathway.[1][2][6] RHOA is a small GTPase that is a master regulator of the actin cytoskeleton. By inhibiting RHOA, this compound disrupts the formation of stress fibers and focal adhesions, which are critical for maintaining cell shape, adhesion, and motility.
Troubleshooting Unexpected Morphological Changes
If you are observing unexpected morphological changes, such as excessive cell death, granulation, or other abnormalities, follow this troubleshooting guide.
Issue 1: Excessive Cell Rounding and Detachment
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration/Cytotoxicity | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Assess cell viability using assays like Trypan Blue exclusion or MTT. |
| Apoptosis Induction | Conduct an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to determine if the cells are undergoing programmed cell death.[5] |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO, ethanol) at the same concentration used for this compound to ensure the solvent is not causing the morphological changes. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a PCR-based kit or a fluorescent dye that binds to DNA. |
Issue 2: Cells Appear Stressed (e.g., granular, vacuolated)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Culture Conditions | Verify that the incubator's temperature and CO2 levels are correct. Check the pH of your culture medium. Ensure you are using the recommended medium and supplements for your cell line. |
| Nutrient Depletion | Change the medium more frequently, especially for rapidly proliferating cultures. Ensure you are not letting the cells become over-confluent. |
| Oxidative Stress | Consider adding antioxidants to your culture medium to see if this alleviates the stressed phenotype. |
Quantitative Data Summary: Dose-Response Effect on Morphology & Viability
The following table provides an example of how to structure your quantitative data from a dose-response experiment.
| This compound Conc. (µM) | % Cells with Normal Morphology | % Rounded/Detached Cells | % Cell Viability (Trypan Blue) |
| 0 (Vehicle) | 95 ± 3% | 5 ± 2% | 98 ± 1% |
| 1 | 85 ± 5% | 15 ± 4% | 95 ± 2% |
| 5 | 60 ± 7% | 40 ± 6% | 88 ± 4% |
| 10 | 30 ± 8% | 70 ± 9% | 75 ± 5% |
| 20 | 10 ± 4% | 90 ± 5% | 50 ± 7% |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To quantify the percentage of viable cells in a cell suspension.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Methodology:
-
Harvest and resuspend cells to create a single-cell suspension.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Immunofluorescence Staining for F-actin (Stress Fibers)
Objective: To visualize the actin cytoskeleton and assess changes in stress fiber formation.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Treat cells with this compound as required.
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway leading to cytoskeletal changes.
Caption: Troubleshooting workflow for unexpected morphological changes.
Caption: Potential causes of observed morphological changes.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. 420magazine.com [420magazine.com]
- 4. researchgate.net [researchgate.net]
- 5. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anandamide analogue, this compound, controls human breast cancer cell migration via the RhoA/Rho kinase signaling pathway [iris.unina.it]
Technical Support Center: Validating the Activity of a New Batch of Met-F-AEA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the activity of a new batch of Met-F-AEA (2-methyl-2'-fluoro-anandamide).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metabolically stable synthetic analog of anandamide (B1667382), an endogenous cannabinoid. Its primary mechanism of action is as a potent agonist for the cannabinoid receptor type 1 (CB1), and it exhibits high selectivity for CB1 over the CB2 receptor.[1][2][3] By activating the CB1 receptor, this compound can induce a variety of cellular effects, including the inhibition of cancer cell proliferation and migration.[1][3][4]
Q2: Why is it crucial to validate the activity of a new batch of this compound?
A2: Validating each new batch of this compound is a critical quality control step to ensure its identity, purity, and potency. Batch-to-batch variability can arise from the synthesis and purification processes, potentially impacting its biological activity and leading to inconsistent and unreliable experimental results. Validation confirms that the new batch exhibits the expected pharmacological profile before its use in further experiments.
Q3: What are the key in vitro assays recommended for validating the activity of a new batch of this compound?
A3: A panel of assays is recommended to comprehensively validate the activity of a new batch of this compound. These include:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): To determine the dose-dependent effect of this compound on cancer cell viability.
-
Cell Migration Assay (e.g., Wound Healing Assay): To assess the inhibitory effect of this compound on cancer cell migration.
-
RhoA Activation Assay: To confirm that this compound inhibits the activity of the small GTPase RhoA, a key downstream effector of CB1 receptor signaling involved in cell motility.
-
Western Blot Analysis: To verify the downstream effects of this compound on signaling pathways, such as the activation of p53 and upregulation of p21.[1]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: To confirm that this compound, being a stable analog, does not significantly inhibit the FAAH enzyme, which is responsible for the degradation of anandamide.
II. Quantitative Data Summary
While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, the following table summarizes typical concentration ranges used in published studies to elicit significant biological effects. Researchers should establish their own dose-response curves for each new batch.
| Parameter | Assay Type | Cell Line Examples | Typical Effective Concentration Range | Reference Compound (Anandamide) Ki/EC50 |
| IC50 | Cell Viability (MTT Assay) | Thyroid Carcinoma Cells, Breast Cancer Cells | 5 - 20 µM | Not directly comparable due to metabolic instability |
| Inhibition of Cell Migration | Wound Healing Assay | MDA-MB-231 (Breast Cancer) | 5 - 10 µM | Not typically reported |
| Inhibition of RhoA Activity | RhoA Pulldown Assay | MDA-MB-231 (Breast Cancer) | 2.5 - 10 µM | Not typically reported |
III. Experimental Protocols & Troubleshooting
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation period. |
| Inconsistent results between replicates | Pipetting errors or uneven cell distribution. | Ensure accurate pipetting and a homogenous cell suspension before seeding. |
B. Cell Migration Assay (Wound Healing Assay)
Objective: To assess the inhibitory effect of a new batch of this compound on the migratory capacity of cancer cells.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Irregular scratch width | Inconsistent pressure or angle when making the scratch. | Use a consistent technique or a commercially available scratch assay tool. |
| Cell death in the wound area | High concentration of this compound or solvent. | Use a non-toxic concentration of the compound and ensure the solvent concentration is low. |
| Rapid wound closure in control | High cell proliferation rate. | Consider pre-treating cells with a proliferation inhibitor like Mitomycin C. |
C. RhoA Activation Assay
Objective: To confirm that the new batch of this compound inhibits RhoA activity in a CB1 receptor-dependent manner.
Protocol:
-
Cell Lysis: Treat confluent cells with this compound (e.g., 10 µM) for a specified time (e.g., 1 hour). For the control, treat cells with a CB1 receptor antagonist (e.g., SR141716A) prior to this compound treatment. Lyse the cells in a Rho activation assay lysis buffer.
-
GTP-RhoA Pulldown: Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads to specifically pull down the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the levels of GTP-RhoA by Western blotting using a RhoA-specific antibody. Also, probe a sample of the total cell lysate to determine the total RhoA levels.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of GTP-RhoA to total RhoA.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak GTP-RhoA signal | Low levels of active RhoA in the cells. | Stimulate cells with a known RhoA activator (e.g., LPA) as a positive control. |
| High background in Western blot | Insufficient washing of the agarose beads. | Increase the number and stringency of the wash steps. |
| Inconsistent pulldown efficiency | Variability in bead slurry pipetting. | Ensure the agarose bead slurry is well-suspended before each pipetting step. |
IV. Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Experimental Workflow for Validating a New Batch of this compound
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Met-F-AEA and Anandamide in Breast Cancer Therapy
In the landscape of cannabinoid research for cancer therapeutics, the endocannabinoid anandamide (B1667382) (AEA) and its metabolically stable analog, Met-F-AEA, have emerged as promising agents in the fight against breast cancer. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
At a Glance: Efficacy of this compound vs. Anandamide
| Feature | This compound | Anandamide (AEA) |
| Primary Target | Cannabinoid Receptor 1 (CB1) | Cannabinoid Receptor 1 (CB1) |
| Anti-Proliferative Activity | Dose-dependent inhibition of cell proliferation.[1] Induces S-phase cell cycle arrest.[2][3][4] | Potent inhibitor of cell proliferation with IC50 values between 0.5 and 1.5 µM in MCF-7 and EFM-19 cells.[5][6] Causes a reduction of cells in the S phase.[5][6] |
| Anti-Metastatic Activity | Significantly reduces the number and size of metastatic nodes in vivo.[7][8] Inhibits adhesion and migration of breast cancer cells.[7][8] | Reduces the invasiveness of highly metastatic breast cancer cells.[7] |
| Mechanism of Action | Inhibits RhoA activity, leading to decreased cell migration.[9][10][11] Decreases tyrosine phosphorylation of FAK and Src.[7][8] | Inhibits endogenous prolactin action by suppressing prolactin receptor levels.[5][6] Affects the RhoA signaling pathway to inhibit cell migration.[7] |
| Metabolic Stability | Metabolically stable analog of anandamide.[7][8][9][10][12] | Susceptible to enzymatic degradation. |
In-Depth Analysis: Experimental Evidence
Anti-Proliferative Effects
Anandamide has been demonstrated to be a potent and selective inhibitor of human breast cancer cell proliferation in vitro.[5][6] Studies on MCF-7 and EFM-19 breast cancer cell lines revealed that anandamide dose-dependently inhibited proliferation with IC50 values ranging from 0.5 to 1.5 µM, achieving maximal inhibition of 83-92% at concentrations of 5-10 µM.[5][6] This anti-proliferative effect is not due to general toxicity or apoptosis but is associated with a reduction of cells in the S phase of the cell cycle.[5][6]
This compound, a metabolically stable analog, also exhibits dose-dependent inhibition of cell proliferation in MDA-MB-231 human breast cancer cells.[1] It has been shown to induce an S-phase growth arrest, which is linked to the activation of Chk1, degradation of Cdc25A, and suppression of Cdk2 activity.[2] This indicates that this compound's anti-proliferative action involves the modulation of key S-phase regulatory proteins.[2]
Anti-Metastatic and Anti-Invasive Potential
The efficacy of this compound in a metastatic setting has been demonstrated in vivo, where it significantly reduced the number and dimensions of metastatic nodes.[7][8] In vitro studies on the highly invasive MDA-MB-231 and murine TSA-E1 breast cancer cell lines showed that this compound inhibits cell adhesion and migration on type IV collagen.[7][8]
Anandamide has also been shown to reduce the invasiveness of highly metastatic MDA-MB-231 cells by inhibiting their migration through the RhoA signaling pathway.[7] Both compounds exert their anti-migratory effects, at least in part, through the activation of the CB1 receptor, as the selective CB1 antagonist SR141716A could antagonize these effects.[7][8]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of both this compound and anandamide are mediated through complex signaling pathways. A primary mechanism involves the activation of the CB1 receptor.
Anandamide's action has been linked to the inhibition of endogenous prolactin action. It achieves this by suppressing the levels of the long form of the prolactin receptor in breast cancer cells.[5][6]
This compound has been shown to inhibit the activity of RhoA, a small GTPase involved in cell motility, and cause its delocalization from the cell membrane to the cytosol.[9][10][11] This leads to a decrease in actin stress fibers and inhibits tumor cell migration.[9][10][11] Furthermore, treatment with this compound results in decreased tyrosine phosphorylation of Focal Adhesion Kinase (FAK) and Src, two kinases crucial for cell migration and adhesion.[7][8]
Experimental Protocols
Cell Proliferation Assay (for Anandamide)
-
Cell Lines: EFM-19 and MCF-7 human breast cancer cells.
-
Method: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing various concentrations of anandamide. Cell proliferation was assessed after 3 days of incubation by counting the cells using a hemocytometer. The IC50 values were then calculated.[5]
In Vivo Metastasis Study (for this compound)
-
Animal Model: A murine model of metastatic spreading.
-
Method: Mice were injected with metastatic breast cancer cells. Treatment with this compound was initiated, and the effect was compared to a control group. The number and size of metastatic nodes in the lungs or other organs were quantified at the end of the study. The involvement of the CB1 receptor was confirmed by co-administration of the CB1 antagonist SR141716A.[7][8]
Western Blot Analysis for FAK and Src Phosphorylation (for this compound)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Method: Cells were treated with this compound for a specified time. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated FAK and Src, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[7][8]
Conclusion
Both this compound and anandamide demonstrate significant anti-cancer properties in breast cancer models. Anandamide shows potent anti-proliferative effects, while its metabolically stable analog, this compound, exhibits robust anti-metastatic activity both in vitro and in vivo. The enhanced stability of this compound may offer a therapeutic advantage by ensuring sustained activity. The distinct yet overlapping mechanisms of action, primarily mediated through the CB1 receptor, suggest that targeting the endocannabinoid system is a viable strategy for breast cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anandamide inhibits breast tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 420magazine.com [420magazine.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
A Comparative Analysis of Met-F-AEA and Other FAAH Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, has emerged as a promising strategy in cancer therapy. By preventing the degradation of anandamide (B1667382) (AEA) and other bioactive fatty acid amides, FAAH inhibitors can potentiate their anti-proliferative, pro-apoptotic, and anti-metastatic effects. This guide provides a comparative overview of the metabolically stable anandamide analog, Met-F-AEA, and other notable FAAH inhibitors, focusing on their performance in preclinical cancer models and the underlying molecular mechanisms.
Performance Comparison of FAAH Inhibitors
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and other selected FAAH inhibitors in various cancer models.
Table 1: In Vitro Cytotoxicity of FAAH Inhibitors against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Thyroid Carcinoma | Growth Inhibition | Growth inhibition observed | [1] |
| MDA-MB-231 (Breast) | Proliferation | Inhibition of proliferation | [2] | |
| URB597 | B16 (Melanoma) | MTT Assay | Slight decrease in viability at 10 µM | [3] |
| MDA-MB-231 (Breast) | Viability Assay | Decreased viability at 50 µM (in combination with AEA) | [4][5] | |
| MCF7 (Breast) | Viability Assay | Decreased viability at 50 µM (in combination with PEA) | [5] | |
| T47D (Breast) | Viability Assay | Decreased viability at 50 µM (in combination with PEA) | [5] | |
| PF-750 | Breast Cancer Cell Lines | Viability Assay | Noted to be a highly selective FAAH inhibitor with effects on cell viability | [4] |
| PF-3845 | Colo-205 (Colon) | MTT Assay | IC50 of 52.55 µM | [6] |
Table 2: In Vivo Efficacy of FAAH Inhibitors in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation |
| This compound (in combination with URB597) | H460 NSCLC Xenograft | This compound (5mg/kg) + URB597 (1mg/kg), every third day for 3 weeks | Superior tumor growth inhibition compared to either agent alone. | [7][8] |
| URB597 | B16 Melanoma | Not specified | Increased tumor necrosis. | [3] |
| 786-O Renal Cell Carcinoma Xenograft | 30 mg/kg (in combination with RSL3) | Significantly inhibited tumor growth and metastasis. | [9] | |
| A549 Lung Cancer Xenograft | 10 mg/kg i.p., every 72h for 28 days | No significant difference in tumor volume compared to vehicle. | [10] | |
| AA-5HT | A549 Lung Cancer Xenograft | 10 mg/kg i.p., every 72h for 28 days | No significant difference in tumor volume compared to vehicle. | [10] |
Signaling Pathways
The anti-cancer effects of this compound and other FAAH inhibitors are mediated through the modulation of various signaling pathways.
This compound Signaling
This compound has been shown to inhibit the activity of RhoA, a small GTPase involved in cell migration and cytoskeleton organization. This leads to the delocalization of RhoA from the cell membrane to the cytosol, resulting in decreased actin stress fibers and inhibition of cancer cell migration[1][11].
This compound inhibits the RhoA/ROCK signaling pathway.
FAAH Inhibitor Combination Signaling in NSCLC
In non-small cell lung cancer (NSCLC), the combination of this compound and the FAAH inhibitor URB597 has been shown to inhibit the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, including ERK, AKT, and NF-κB. This combined action leads to G0/G1 cell cycle arrest and apoptosis[7][8][11].
Combined this compound and URB597 inhibit EGFR signaling.
Other FAAH Inhibitor Signaling
-
URB597 : In addition to its role in combination therapy, URB597 has been shown to affect the AKT/STAT3 and PI3K/AKT signaling pathways as a single agent in certain cancer models[7][9][12].
-
PF-3845 : There is evidence to suggest that the FAAH inhibitor PF-3845 may induce cell death by activating the NRF2/antioxidant responsive element (ARE) signaling pathway[6].
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Workflow for a typical MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FAAH inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
In Vivo Xenograft Tumor Model
Xenograft models are commonly used to evaluate the anti-tumor efficacy of compounds in a living organism.
Workflow:
Workflow for an in vivo xenograft tumor model study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different groups (vehicle control, different doses of the FAAH inhibitor). Administer the treatment according to the specified route (e.g., intraperitoneal, oral) and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound and other FAAH inhibitors demonstrate promising anti-cancer properties through various mechanisms of action. While this compound shows efficacy, particularly in combination with other agents, further research is needed to fully elucidate its potential as a monotherapy across a broader range of cancers. The comparative data presented in this guide highlights the importance of selecting the appropriate FAAH inhibitor and therapeutic strategy based on the specific cancer type and its underlying molecular characteristics. Continued investigation into the signaling pathways and in vivo efficacy of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Met-F-AEA on the RHOA Signaling Pathway: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the novel endocannabinoid analog, Methanandamide-F-AEA (Met-F-AEA), and other alternative compounds in the modulation of the RHOA signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cellular signaling and therapeutic development.
This compound: A Potent Inhibitor of RHOA Activity
This compound, a metabolically stable analog of anandamide, has been identified as a significant inhibitor of the RHOA signaling pathway.[1] Experimental evidence demonstrates that this compound effectively reduces the levels of active, GTP-bound RHOA in a dose- and time-dependent manner. This inhibition leads to the delocalization of RHOA from the cell membrane to the cytosol, a reduction in actin stress fibers, and a consequent decrease in cancer cell migration.[1][2] The mechanism of action is primarily mediated through the cannabinoid receptor 1 (CNR1).[1]
Comparative Analysis of RHOA Signaling Modulators
To provide a broader perspective for researchers, this guide compares the efficacy of this compound with other known modulators of the RHOA pathway. The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives.
| Compound | Target | Cell Line | Concentration | Time | Effect on RHOA Activity | Reference |
| This compound | RHOA (via CNR1) | MDA-MB-231 | 10 µM | 15 min | Significant decrease in GTP-RhoA | [1] |
| MDA-MB-231 | 10 µM | 1 h | Strong reduction in GTP-RhoA | [1] | ||
| MDA-MB-231 | 2.5 - 10 µM | 1 h | Dose-dependent reduction in GTP-RhoA | [1] | ||
| Y-27632 | ROCK | BMSCs | 10 µM | 24 h | Abolished DMOG-mediated up-regulation of GTP-bound RhoA | [3] |
| GGTI-298 | Geranylgeranyl-transferase I | COLO 320DM | Not Specified | Not Specified | Markedly caused RhoA to decrease in the membrane fraction and accumulate in the cytosolic fraction | [4] |
| Rhosin | RHOA-GEF interaction | MCF7 | ~30-50 µM (EC50) | Not Specified | Dose-dependently reduces RhoA activity | [5][6] |
Table 1: Quantitative Comparison of RHOA Signaling Modulators. This table provides a summary of the effects of this compound and alternative compounds on RHOA activity, detailing the experimental conditions and observed outcomes.
In-Depth Look at Alternative RHOA Pathway Inhibitors
Y-27632: A ROCK Inhibitor with Indirect Effects on RHOA Activity
Y-27632 is a well-established inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a downstream effector of RHOA. While it does not directly inhibit RHOA itself, its blockade of the downstream signaling cascade effectively mimics the functional outcomes of RHOA inhibition, such as reduced cell migration and stress fiber formation.[2] Studies have shown that Y-27632 can abolish the upregulation of GTP-bound RHOA induced by certain stimuli, indicating an indirect regulatory effect on RHOA activity.[3]
GGTI-298: Targeting RHOA Prenylation
GGTI-298 acts on the RHOA pathway by inhibiting geranylgeranyltransferase I, an enzyme essential for the post-translational modification (prenylation) of RHOA.[4] This modification is critical for the localization of RHOA to the cell membrane, where it is active. By preventing geranylgeranylation, GGTI-298 leads to the accumulation of inactive RHOA in the cytosol, thereby inhibiting its signaling.[4]
Rhosin: A Direct RHOA Inhibitor
Rhosin represents a direct approach to RHOA inhibition by specifically targeting the interaction between RHOA and its guanine (B1146940) nucleotide exchange factors (GEFs).[5][6] With a binding affinity (Kd) of approximately 0.4 µM for RHOA, Rhosin effectively prevents the activation of RHOA.[5][6] It has been shown to reduce RHOA activity in a dose-dependent manner, with an EC50 of around 30-50 µM in MCF7 cells.[5][6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
RHOA Activation Assay (Pull-down)
This assay is used to quantify the amount of active, GTP-bound RHOA in cell lysates.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease inhibitors.
-
Lysate Clarification: The cell lysates are centrifuged to pellet cellular debris, and the supernatant is collected.
-
Pull-down: An aliquot of the clarified lysate is incubated with a GST-fusion protein of the RHOA-binding domain of Rhotekin (GST-RBD) coupled to glutathione-agarose beads. The RBD of Rhotekin specifically binds to the GTP-bound form of RHOA.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The amount of pulled-down GTP-RHOA is then determined by Western blotting using a RHOA-specific antibody. Total RHOA levels in the initial cell lysates are also measured as a loading control.
Visualizing the RHOA Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the RHOA signaling pathway, the mechanism of action of the compared inhibitors, and the experimental workflow.
Caption: The RHOA signaling pathway, from activation to cellular response.
Caption: Mechanisms of action for different RHOA pathway inhibitors.
Caption: Experimental workflow for the RHOA activation pull-down assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Met-F-AEA's Anti-Tumor Activity in Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the anti-tumor efficacy of Met-F-AEA in comparison to alternative agents, supported by experimental data and detailed protocols.
This guide provides a cross-validation of the anti-tumor activities of Methanandamide (this compound), a stable analog of anandamide (B1667382), against various cancer types. Its performance is objectively compared with two alternative therapeutic agents: Palmitoylethanolamide (PEA) and the Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597. This comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Comparative Anti-Tumor Efficacy
The anti-tumor potential of this compound, PEA, and URB597 has been evaluated across a range of cancer cell lines. While direct comparative studies are limited, the available data allows for an assessment of their relative efficacy in specific cancer contexts.
| Compound | Cancer Type(s) | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Breast Cancer | MDA-MB-231 | Inhibits cell migration and invasion by modulating the RhoA/ROCK signaling pathway.[1][2] | [1][2] |
| Thyroid Carcinoma | N/A | Induces apoptosis and inhibits cell growth. | N/A | |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Shows enhanced anti-tumor effects when combined with URB597.[3] | [3] | |
| Palmitoylethanolamide (PEA) | Breast Cancer | MCF-7 | Enhances the anti-proliferative effect of anandamide by downregulating FAAH expression.[4] Does not show significant cytotoxicity on its own. | [4] |
| Colon Cancer | Caco-2, HCT116 | Inhibits cell proliferation and migration, and induces cell cycle arrest.[5][6] | [5][6] | |
| Melanoma | B16 | Reduces cell viability; effect is enhanced in combination with URB597. | N/A | |
| URB597 | Breast Cancer | MCF-7, MDA-MB-231, T47D | Decreases cell viability, particularly in combination with PEA. | N/A |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Shows enhanced anti-tumor effects when combined with this compound.[3] | [3] | |
| Renal Cell Carcinoma | 786-O, Caki-1 | Synergizes with ferroptosis inducers to inhibit tumor growth and metastasis.[7] | [7] | |
| Keratinocyte-derived Tumors | A431 | Hinders the epithelial-to-mesenchymal transition (EMT) process.[8] | [8] |
Note: N/A indicates that while the compound has been studied in this cancer type, specific quantitative data for direct comparison was not available in the reviewed literature.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for the compounds in relevant breast cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Assay Conditions | Reference(s) |
| Anandamide (in presence of 5 µM PEA) | MCF-7 | ~3-6 fold decrease compared to Anandamide alone | 4 days incubation | [4] |
| Various Synthetic Compounds | MDA-MB-231 | 4.2 µM - 11.90 µM | Not Specified | [9] |
| Cisplatin | MDA-MB-231 | 56.27 ± 2.59 µM | 48 hours incubation | [10] |
| Curcumin | MDA-MB-231 | 23.29 µM | 24 hours incubation | [11] |
| Various Synthetic Compounds | MCF-7 | 2.4 µM - 13.2 µM | Not Specified | [9] |
| Paclitaxel | MCF-7 | 14.01 ± 0.5 nM | 72 hours incubation | [12] |
| Doxorubicin | MCF-7 | Not Specified | Not Specified | N/A |
Note: Specific IC50 values for this compound, PEA, and URB597 in these specific breast cancer cell lines under comparable conditions were not consistently available in the public domain. The table provides context with related compounds or other agents in the same cell lines.
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of this compound, PEA, and URB597 are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and combination strategies.
This compound: Targeting the RhoA/ROCK Pathway in Breast Cancer
This compound has been shown to inhibit the migration and invasion of highly metastatic breast cancer cells, such as MDA-MB-231, by targeting the RhoA/ROCK signaling pathway.[1][2] This pathway is a key regulator of the actin cytoskeleton, and its dysregulation is often associated with cancer cell motility and metastasis.
Caption: this compound signaling pathway in breast cancer.
Palmitoylethanolamide (PEA): A Multi-Target Approach
PEA exhibits anti-tumor properties through a multi-target mechanism, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[5][13] In colon cancer cells, activation of PPAR-α by PEA leads to the inhibition of the Akt/mTOR pathway, resulting in reduced cell proliferation and angiogenesis.[5]
Caption: PEA's PPAR-α mediated anti-tumor signaling.
URB597: Enhancing Endocannabinoid Signaling through FAAH Inhibition
URB597 is an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, URB597 increases the levels of endogenous anandamide, which can then exert its anti-tumor effects, often through cannabinoid receptors (CB1 and CB2). This indirect mechanism of action makes it a valuable tool in combination therapies.[3][7][8]
Caption: URB597 mechanism via FAAH inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-tumor activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, PEA, or URB597 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Treat cancer cells with the compounds of interest for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of drug action.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-RhoA, anti-phospho-Akt, anti-FAAH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Normalize the protein of interest's band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This compound demonstrates significant anti-tumor activity, particularly in inhibiting the metastatic potential of breast cancer cells through the RhoA/ROCK pathway. In comparison, PEA and URB597 offer alternative or complementary mechanisms of action. PEA's ability to modulate the tumor microenvironment and enhance the effects of other cannabinoids, and URB597's capacity to boost endogenous anti-cancer signaling, highlight the potential for combination therapies. The choice of agent and therapeutic strategy will likely depend on the specific cancer type and its underlying molecular characteristics. Further head-to-head studies are warranted to delineate the comparative efficacy of these compounds in a broader range of cancers and to optimize their clinical application.
References
- 1. The anandamide analogue, this compound, controls human breast cancer cell migration via the RhoA/Rho kinase signaling pathway [iris.unina.it]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oleoylethanolamide and Palmitoylethanolamide Enhance IFNβ-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Met-F-AEA and 2-AG on Cell Migration: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Methanandamide (Met-F-AEA), a stable synthetic analog of anandamide (B1667382), and 2-Arachidonoylglycerol (2-AG), a primary endogenous cannabinoid, on cell migration. This document is intended for researchers, scientists, and drug development professionals investigating cannabinoid signaling in cancer biology and other migratory processes.
Executive Summary
This compound and 2-AG, both ligands for cannabinoid receptors, exhibit distinct and often opposing effects on cell migration, contingent on the cell type and the specific cannabinoid receptor subtypes expressed. Generally, this compound has been demonstrated to be a potent inhibitor of cancer cell migration, particularly in breast cancer models. Its action is primarily mediated through the cannabinoid receptor 1 (CB1) and involves the modulation of key signaling pathways that regulate cytoskeletal dynamics and cell adhesion. In contrast, the role of 2-AG in cell migration is more varied, with reports indicating both pro-migratory and anti-migratory effects depending on the cellular context and the engaged receptor (CB1 or CB2).
Comparative Data on Cell Migration
The following table summarizes the observed effects of this compound and 2-AG on cell migration across different cell types as reported in preclinical studies. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of findings from various independent investigations.
| Compound | Cell Type | Assay | Effect on Migration | Receptor(s) Implicated | Key Signaling Pathways |
| This compound | Human Breast Cancer (MDA-MB-231) | Transwell Assay | Inhibition[1] | CB1[1] | Inhibition of RHOA/ROCK pathway[1][2], Decreased FAK and Src phosphorylation[3] |
| This compound | Human Breast Cancer (MDA-MB-231, TSA-E1) | Adhesion & Migration on Collagen IV | Inhibition[3] | CB1[3] | Modulation of FAK phosphorylation[3] |
| 2-AG | Human Trophoblast (HTR8/SVneo) | Wound Healing Assay | Increased wound closure | Not explicitly stated | - |
| 2-AG | Microglial Cells | Boyden Chamber | Stimulation[4] | CB2 and abnormal-cannabidiol-sensitive receptors[4] | Activation of ERK1/2 pathway[4][5] |
| 2-AG | Prostate Cancer Cells | Invasion Assay | Anti-invasive effect | CB1 | - |
Signaling Pathways in Focus
The differential effects of this compound and 2-AG on cell migration can be attributed to their engagement of distinct downstream signaling cascades.
This compound: An Inhibitory Cascade
This compound predominantly signals through the CB1 receptor to inhibit cell migration. A key mechanism involves the suppression of the RHOA/ROCK pathway.[1][2] This pathway is a central regulator of actin cytoskeleton organization and cell contractility, which are essential for cell motility. By inhibiting RHOA activity, this compound leads to a reduction in stress fiber formation and a less migratory phenotype.[6] Additionally, this compound has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and Src, two critical non-receptor tyrosine kinases that play pivotal roles in focal adhesion dynamics and cell movement.[3][7][8][9]
2-AG: A Context-Dependent Modulator
The signaling pathways activated by 2-AG in the context of cell migration are more diverse. In some cell types, such as microglial cells, 2-AG acts as a chemoattractant by activating CB2 receptors and the downstream ERK1/2 pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade known to regulate cell migration.[4][5] However, in other contexts, such as prostate cancer, 2-AG has been reported to have anti-invasive effects, likely through CB1 receptor activation.[10] This highlights the cell-type-specific nature of 2-AG's effects on cell motility.
Experimental Protocols
Standard in vitro assays are employed to assess the effects of this compound and 2-AG on cell migration. The two most common methods are the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic and chemokinetic responses of cells.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Detailed Protocol:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the assay to minimize baseline migration.
-
Chamber Setup: Place transwell inserts (e.g., 8 µm pore size, suitable for most cancer cells) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The test compounds (this compound or 2-AG) can be added to either the upper or lower chamber, or both, depending on the experimental design.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory capacity (typically 6-48 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Detailed Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compounds (this compound or 2-AG) or a vehicle control to the wells.
-
Imaging: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the scratch using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.
Conclusion
This compound and 2-AG exert distinct effects on cell migration, underscoring the complexity of the endocannabinoid system's role in regulating this fundamental cellular process. This compound consistently demonstrates an inhibitory effect on cancer cell migration, primarily through the CB1-RHOA/ROCK and FAK/Src signaling pathways, positioning it as a potential therapeutic agent to limit metastasis. In contrast, 2-AG's influence is highly context-dependent, with the potential to either promote or inhibit migration depending on the cell type and the predominant cannabinoid receptor expressed. Further direct comparative studies are warranted to fully elucidate the nuanced roles of these cannabinoids and to guide the development of targeted therapies.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Profile of Met-F-AEA and Other Cannabinoids: A Guide for Researchers
An in-depth analysis of the available preclinical and clinical safety data for methanandamide (B110085) (Met-F-AEA) in comparison to other well-studied cannabinoids, primarily tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).
Introduction
The landscape of cannabinoid research is rapidly evolving, with a growing interest in the therapeutic potential of both naturally occurring and synthetic cannabinoids. This compound, a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382) (AEA), has garnered attention for its potential applications, particularly in oncology.[1][2] As with any novel compound, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the safety of this compound relative to other cannabinoids, drawing upon available experimental data.
Disclaimer: The available preclinical safety and toxicity data for this compound is limited in the public domain. Therefore, this comparison relies heavily on data from other cannabinoids to provide a predictive context and highlights the need for further research.
Comparative Safety Analysis: this compound, THC, and CBD
Due to the scarcity of direct safety studies on this compound, this guide will present a comparative overview based on its known pharmacological properties and the established safety profiles of THC and CBD.
Preclinical Safety Profile
One study noted that the effects of this compound on motor behavior are more persistent than those of anandamide and resemble the effects of THC. This suggests that this compound may share some of the psychotropic and motor-impairing effects of THC.
For comparison, a summary of known preclinical toxicity data for THC and CBD is presented below.
Table 1: Summary of Preclinical Toxicity Findings for THC and CBD
| Parameter | Tetrahydrocannabinol (THC) | Cannabidiol (CBD) |
| Acute Toxicity (LD50) | Low toxicity with high LD50 values in animal models. | Generally considered to have low acute toxicity. |
| Organ Toxicity | Liver, cardiovascular, and reproductive systems identified as potential targets. | High doses have been associated with potential liver toxicity.[5] |
| Neurotoxicity | Concerns regarding effects on adolescent brain development and cognitive function. | Generally considered non-neurotoxic and may have neuroprotective properties. |
| Cardiovascular Effects | Can induce tachycardia and blood pressure fluctuations. | Generally well-tolerated with minimal cardiovascular effects at therapeutic doses. |
| Psychotropic Effects | Primary psychoactive component of cannabis, causing euphoria, anxiety, and cognitive impairment. | Non-psychoactive; may mitigate some of the psychotropic effects of THC. |
| Abuse Liability | Has a known potential for abuse and dependence. | Does not appear to have abuse potential. |
Clinical Safety Profile
Clinical trials provide the most relevant data on the safety and tolerability of a compound in humans. While no clinical trial safety data for this compound is currently available, a substantial body of evidence exists for THC and CBD.
Table 2: Common Adverse Events of THC and CBD Reported in Clinical Trials
| Adverse Event | Tetrahydrocannabinol (THC) | Cannabidiol (CBD) |
| Central Nervous System | Dizziness, somnolence, fatigue, confusion, disorientation, hallucinations, paranoia.[5] | Somnolence, sedation, fatigue.[6][7][8] |
| Gastrointestinal | Nausea, vomiting, dry mouth. | Diarrhea, decreased appetite, nausea.[6][7][8] |
| Cardiovascular | Tachycardia, palpitations, orthostatic hypotension. | Minimal effects on heart rate and blood pressure. |
| Psychiatric | Anxiety, paranoia, psychosis (particularly in predisposed individuals).[5] | Generally well-tolerated, with some reports of irritability. |
| Other | Impaired motor coordination, increased appetite. | Elevated liver enzymes (at high doses).[5] |
A meta-analysis of randomized clinical trials on CBD found that it was associated with an increased likelihood of withdrawal, any serious adverse event, and adverse events such as decreased appetite, diarrhea, somnolence, and sedation compared to placebo.[7][9] However, many of the serious adverse events were noted in studies on childhood epilepsy where CBD was used as an adjunct to other medications.[7][9]
Experimental Protocols for Safety Assessment
Standard preclinical safety and toxicity studies for cannabinoids typically follow established regulatory guidelines. The following are examples of key experimental protocols.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance after a single administration.
Methodology:
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Dose Administration: A range of single doses of the test substance is administered, usually via the intended clinical route (e.g., oral, intravenous).
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods.
Repeated-Dose Toxicity Study
Objective: To evaluate the toxic effects of a substance after repeated administration over a specific period.
Methodology:
-
Animal Model: One rodent and one non-rodent species are typically used.
-
Dose Administration: The test substance is administered daily for a predetermined duration (e.g., 28 or 90 days) at multiple dose levels.
-
In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Safety Pharmacology Studies
Objective: To assess the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Methodology:
-
Central Nervous System: Evaluation of effects on behavior, motor activity, and coordination (e.g., Irwin test, locomotor activity).
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals.
-
Respiratory System: Measurement of respiratory rate and tidal volume.
Signaling Pathways and Experimental Workflows
Endocannabinoid System Signaling
The following diagram illustrates the basic signaling pathway of the endocannabinoid system, which is the primary target of this compound, THC, and other cannabinoids.
Caption: Endocannabinoid retrograde signaling pathway.
Preclinical Toxicity Testing Workflow
This diagram outlines a typical workflow for preclinical toxicity assessment of a new chemical entity like this compound.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Are adverse effects of cannabidiol (CBD) products caused by tetrahydrocannabinol (THC) contamination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol Drugs Clinical Trial Outcomes and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabisclinicians.org [cannabisclinicians.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Apoptotic Potential of Met-F-AEA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the apoptotic effects of the metabolically stable anandamide (B1667382) analog, Met-F-AEA, with other key cannabinoid receptor agonists, anandamide (AEA) and WIN 55,212-2. Designed for researchers, scientists, and drug development professionals, this document synthesizes published findings, presents comparative data, details experimental protocols, and visualizes key cellular pathways to facilitate further investigation into the therapeutic potential of these compounds.
Comparative Analysis of Apoptotic Efficacy
This compound has demonstrated significant pro-apoptotic effects in various cancer cell lines. To provide a clear comparison with its counterparts, the following tables summarize key quantitative data from published studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been collated from research employing similar cell lines and methodologies.
| Compound | Cell Line | Assay | IC50 Value | Observations | Reference |
| This compound | Thyroid Carcinoma | Cell Viability | Not Reported | Increased apoptotic rate | [1] |
| Anandamide | Breast Cancer (MCF-7) | Proliferation | ~0.5 µM | Inhibition of proliferation | [2][3] |
| Anandamide | Breast Cancer (EFM-19) | Proliferation | 0.5 - 1.5 µM | Inhibition of proliferation | [2][3] |
| Anandamide | Cutaneous Melanoma (A375) | Cytotoxicity | 5.8 ± 0.7 µM | Caspase-dependent apoptosis | [4] |
| Anandamide | Breast Cancer | Cytotoxicity | 31 - 80 µM | Anti-proliferative and cytotoxic activity | [5] |
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| WIN 55,212-2 | Colon Cancer (SW480) | 7.5 µmol/L for 9h | Not specified, significant increase | Annexin V | [6] |
| WIN 55,212-2 | Colon Cancer (RKO) | 7.5 µmol/L for 9h | Not specified, significant increase | Annexin V | [6] |
| WIN 55,212-2 | Colon Cancer (HT-29) | 7.5 µmol/L for 48h | Not specified, significant increase | TUNEL | [6] |
| WIN 55,212-2 | Prostate Cancer (LNCaP) | 7.5 µmol/L for 24h | 18.3% | Flow Cytometry (dUTP/PI) | [7] |
| WIN 55,212-2 | Prostate Cancer (LNCaP) | 10 µmol/L for 24h | 25.6% | Flow Cytometry (dUTP/PI) | [7] |
| Unnamed FAA | C6 Glioma | 70 µg/mL for 12h | 23.7% (early + late) | Annexin V/PI | [8] |
| Unnamed FAA | C6 Glioma | 30 µg/mL for 12h | 79.88% (early + late) | Annexin V/PI | [8] |
| Cocoa Leaf Extract | Breast Cancer (MCF-7) | IC50 | ~20% (late) | Annexin V | [9] |
| Cocoa Leaf Extract | Breast Cancer (MCF-7) | IC75 | ~50% (late) | Annexin V | [9] |
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a multi-faceted process involving the activation of specific signaling cascades. Published research indicates that this compound's interaction with the CB1 receptor is a critical initiating event, leading to downstream effects that culminate in programmed cell death.
This compound induced apoptosis signaling cascade.
In the context of cell migration and invasion, this compound has been shown to inhibit the RhoA/ROCK signaling pathway, a key regulator of the actin cytoskeleton. This inhibition contributes to the anti-metastatic potential of this compound.[10][11][12]
Inhibition of RhoA/ROCK pathway by this compound.
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key apoptosis assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Induce apoptosis in your cell line of interest using the desired treatment (e.g., this compound). Include appropriate positive and negative controls.
-
Harvest both adherent and floating cells. Centrifuge to pellet the cells.[13]
-
Wash the cells once with cold 1X PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubate the cells at room temperature for 15-20 minutes in the dark.[14]
-
Add 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.[14]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow for TUNEL assay.
Procedure:
-
Culture adherent cells on coverslips or slides.
-
Fix the cells with 4% paraformaldehyde in PBS.[15]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.[15]
-
Equilibrate the cells with TdT Reaction Buffer.[15]
-
Incubate the cells with the TdT Reaction Cocktail, containing TdT enzyme and labeled dUTPs, in a humidified chamber at 37°C.[16]
-
Stop the reaction by washing the cells.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Caspase-3 Fluorometric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Workflow for Caspase-3 fluorometric assay.
Procedure:
-
Induce apoptosis in your cell population.
-
Harvest the cells and prepare a cell lysate using a lysis buffer.[17][18]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[17][18]
-
In a 96-well microplate, add the cell lysate to each well.[17]
-
Add 2X Reaction Buffer containing DTT to each well.[17]
-
Add the caspase-3 fluorogenic substrate (e.g., DEVD-AFC) to initiate the reaction.[17]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. realmofcaring.org [realmofcaring.org]
- 8. mdpi.com [mdpi.com]
- 9. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anandamide analogue, this compound, controls human breast cancer cell migration via the RhoA/Rho kinase signaling pathway [iris.unina.it]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. clyte.tech [clyte.tech]
- 17. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head In Vitro Comparison of Met-F-AEA and URB597: A Guide for Researchers
For Immediate Release
In the landscape of endocannabinoid system research, two compounds, Met-F-AEA and URB597, are frequently utilized to modulate endocannabinoid signaling. While both influence the anandamide (B1667382) pathway, they do so via distinct mechanisms. This compound is a metabolically stable analog of the endogenous cannabinoid anandamide (AEA), acting as a substrate for fatty acid amide hydrolase (FAAH). In contrast, URB597 is a potent and irreversible inhibitor of FAAH. This guide provides a head-to-head in vitro comparison of these two compounds, offering researchers a comprehensive overview of their biochemical and cellular effects.
Mechanism of Action at a Glance
This compound, as an anandamide analog, is designed to mimic the effects of the endogenous ligand while exhibiting greater resistance to metabolic degradation. It is hydrolyzed by FAAH, albeit potentially at a different rate than anandamide. URB597, on the other hand, covalently modifies the active site of FAAH, leading to its inactivation and a subsequent increase in the levels of endogenous anandamide.
Comparative In Vitro Data
To facilitate a direct comparison, the following tables summarize the key in vitro parameters for this compound and URB597, based on available experimental data.
Table 1: Interaction with Fatty Acid Amide Hydrolase (FAAH)
| Parameter | This compound | URB597 | Reference |
| Interaction with FAAH | Substrate | Irreversible Inhibitor | [1][2] |
| IC50 (FAAH Inhibition) | Not Applicable | Potent, in the low nM range | [3] |
| Kinetic Parameters (FAAH Hydrolysis) | Specific Km and Vmax values not readily available in comparative studies. | Not Applicable |
Note: While this compound is known to be a substrate for FAAH, specific kinetic data (Km and Vmax) from direct comparative studies with anandamide are not consistently reported in the literature, making a direct quantitative comparison of hydrolysis rates challenging. URB597 is a well-characterized potent inhibitor of FAAH[3].
Table 2: Cannabinoid Receptor Binding Affinity
| Parameter | This compound | URB597 | Reference |
| CB1 Receptor Binding Affinity (Ki) | High affinity, comparable to anandamide | No significant binding affinity | [4][5][6] |
| CB2 Receptor Binding Affinity (Ki) | Lower affinity compared to CB1 | No significant binding affinity | [5][6] |
This compound retains high affinity for the CB1 receptor, similar to anandamide, while exhibiting lower affinity for the CB2 receptor[4][5]. In contrast, URB597 is highly selective for FAAH and does not show significant affinity for either cannabinoid receptor[6].
Downstream Signaling Pathways
The differential mechanisms of this compound and URB597 lead to distinct downstream signaling consequences.
Signaling by this compound
As a direct agonist at cannabinoid receptors, this compound can initiate canonical CB1 and CB2 receptor signaling cascades. This includes the potential to modulate adenylyl cyclase activity and intracellular calcium levels. Furthermore, studies have shown that this compound can influence other signaling pathways, such as the RHOA/ROCK pathway, which is involved in cell migration and cytoskeletal dynamics[1].
Signaling Consequences of URB597
URB597 indirectly modulates endocannabinoid signaling by increasing the concentration of endogenous anandamide. This elevation of anandamide then leads to the activation of cannabinoid receptors and potentially other anandamide targets. The cellular response to URB597 is therefore dependent on the endogenous production and release of anandamide in the specific in vitro system.
Due to the indirect nature of URB597's action and the direct agonism of this compound, a direct head-to-head comparison of their effects on downstream signaling in a single table is not appropriate without specific comparative experimental data. The effects of URB597 are contingent on the cellular context and the rate of endogenous anandamide production.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and building upon these findings.
FAAH Inhibition Assay
A common method to determine the inhibitory potency of compounds like URB597 on FAAH is a fluorescence-based assay.
-
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
-
Procedure:
-
Recombinant human FAAH is incubated with the test compound (e.g., URB597) at various concentrations.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of FAAH inhibition against the inhibitor concentration.
-
Cannabinoid Receptor Binding Assay
Radioligand binding assays are typically used to determine the binding affinity of compounds like this compound to CB1 and CB2 receptors.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) from the receptor.
-
Procedure:
-
Cell membranes expressing either CB1 or CB2 receptors are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value of the competition curve.
-
Visualizing the Mechanisms
To illustrate the distinct actions of this compound and URB597, the following diagrams depict their primary molecular interactions.
Conclusion
This compound and URB597 represent two distinct strategies for modulating the endocannabinoid system in vitro. This compound acts as a direct, metabolically stable agonist at cannabinoid receptors, while URB597 enhances endogenous anandamide signaling through potent and selective inhibition of FAAH. The choice between these compounds will depend on the specific research question. If the goal is to directly activate cannabinoid receptors with a stable ligand, this compound is a suitable choice. If the objective is to study the effects of elevated endogenous anandamide levels, URB597 is the appropriate tool. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their in vitro studies.
References
- 1. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
In Vivo Validation of Met-F-AEA's Anti-Metastatic Potential: A Comparative Guide
This guide provides an objective comparison of the anti-metastatic potential of Met-F-AEA (Met-fluoro-anandamide), a stable analog of anandamide, with other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in novel anti-cancer therapeutics.
Comparative Analysis of Anti-Metastatic Efficacy
This compound has demonstrated significant anti-metastatic properties, primarily attributed to its inhibitory effects on cancer cell migration and invasion. The primary mechanism of action involves the modulation of the RhoA/ROCK signaling pathway, a critical regulator of the actin cytoskeleton and cell motility.
This compound vs. ROCK Inhibitors
A relevant comparison for this compound's anti-metastatic activity is with direct inhibitors of the Rho-associated kinase (ROCK), such as Y-27632. Both this compound and Y-27632 target the same signaling axis, albeit at different points, to impede cancer cell dissemination.
| Feature | This compound | Y-27632 (ROCK Inhibitor) |
| Target | Cannabinoid Receptor 1 (CB1) | Rho-associated kinase (ROCK) |
| Mechanism of Action | Activation of CB1 receptor leads to downstream inhibition of RhoA activity, causing its delocalization from the cell membrane to the cytosol. This disrupts the formation of actin stress fibers, which are essential for cell migration.[1][2][3] | Directly inhibits the kinase activity of ROCK1 and ROCK2, preventing the phosphorylation of downstream targets like myosin light chain (MLC), which is crucial for actomyosin (B1167339) contraction and cell motility. |
| In Vitro Efficacy | Inhibits adhesion and migration of breast cancer cells (MDA-MB-231 and TSA-E1) on type IV collagen.[1] Mimics the effects of a dominant-negative RhoA and the ROCK inhibitor Y-27632 on actin organization and cell migration. | Inhibits the invasion and proliferation of various cancer cells, including bladder, colorectal, and lung cancer cell lines. However, in some contexts, such as colon cancer cells in a 3D matrix, it has been observed to increase invasion.[1] |
| In Vivo Efficacy | In a murine model of metastatic spreading using breast cancer cells, this compound significantly reduced the number and size of metastatic nodes. This effect was reversed by a selective CB1 antagonist, SR141716A, confirming the target engagement.[2] | In a mouse model of breast cancer metastasis to bone, Y-27632 treatment reduced the frequency of metastasis.[2] |
| Reported Quantitative Data (In Vivo) | Specific quantitative data on the reduction in the number and dimension of metastatic nodes is not readily available in public literature, though the effect is described as "significant".[2] | In a study with MDA-MB-231-Luc2 cells, the number of mice with bone metastasis was reduced from 8/10 in the control group to 3/10 in the Y-27632 treated group. |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway in Inhibiting Metastasis
Caption: this compound signaling cascade inhibiting cancer cell metastasis.
Experimental Workflow for In Vivo Metastasis Assay
Caption: Workflow of an in vivo experimental metastasis study.
Detailed Experimental Protocols
In Vivo Experimental Metastasis Mouse Model
This protocol describes a common method to assess the anti-metastatic effects of a compound in vivo.
Objective: To evaluate the effect of this compound on the formation of metastatic nodules in a mouse model.
Materials:
-
Highly metastatic cancer cells (e.g., MDA-MB-231 human breast cancer cells)
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old
-
This compound
-
Vehicle control (e.g., saline with a small percentage of DMSO and Tween 80)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions. Prior to injection, harvest the cells, wash with sterile PBS, and resuspend at a concentration of 1 x 10^6 cells/100 µL in sterile PBS.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Inoculation: Anesthetize the mice and inject 1 x 10^6 cells in 100 µL of PBS into the lateral tail vein.
-
Animal Grouping and Treatment: Randomly divide the mice into a control group and a treatment group (n=8-10 mice per group).
-
Control Group: Administer the vehicle control intraperitoneally (i.p.) daily.
-
Treatment Group: Administer this compound (e.g., at a dose of 5 mg/kg) i.p. daily.
-
-
Monitoring: Monitor the health and body weight of the mice regularly. If using luciferase-expressing cells, metastatic progression can be monitored weekly using an in vivo imaging system.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 4-6 weeks), euthanize the mice. Carefully dissect the lungs and other relevant organs.
-
Quantification of Metastasis:
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
Fix the lungs in Bouin's solution for better visualization of nodules or in 10% neutral buffered formalin for histological analysis (H&E staining).
-
-
Statistical Analysis: Compare the number and size of metastatic nodules between the control and treatment groups using an appropriate statistical test (e.g., Mann-Whitney U test).
In Vitro Cell Migration (Transwell) Assay
This assay measures the ability of cancer cells to migrate through a porous membrane.
Objective: To determine the effect of this compound on the migratory capacity of cancer cells in vitro.
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Starvation: Culture cancer cells to ~80% confluency, then starve them in serum-free medium for 24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with different concentrations of this compound or vehicle control (DMSO) and incubate for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5 fields at 200x magnification).
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the control. Express the results as a percentage of migration relative to the control.
References
Assessing the Potential Synergistic Effects of Met-F-AEA with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Met-F-AEA (2-methyl-2'-fluoro-anandamide), a metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA), has demonstrated standalone anti-cancer properties, including the induction of apoptosis and inhibition of cell migration. While direct experimental evidence detailing the synergistic effects of this compound with conventional chemotherapy drugs is limited in publicly available literature, compelling data from studies on its parent compound, anandamide, and other anandamide analogs suggest a strong potential for synergistic interactions. This guide provides a comparative analysis of the available data to assess the potential for this compound to enhance the efficacy of chemotherapy. We will draw on findings from related compounds to propose a framework for evaluating these potential synergies.
This compound: Mechanism of Action in Cancer
This compound exerts its anti-cancer effects primarily through the activation of cannabinoid receptor 1 (CB1) and subsequent modulation of downstream signaling pathways.
-
Induction of Apoptosis: In thyroid carcinoma cells, this compound has been shown to induce apoptosis through a CB1 receptor-dependent mechanism that involves the activation of p53 and the cell cycle inhibitor p21(CIP1/WAF1)[1].
-
Inhibition of Cell Migration: In breast cancer cells, this compound inhibits cell migration by suppressing the RHOA/ROCK signaling pathway. This leads to the delocalization of RHOA from the cell membrane, a decrease in actin stress fibers, and a reduction in the phosphorylation of focal adhesion kinase (FAK) and Src, which are crucial for cell motility[2][3][4].
The signaling pathway for this compound's inhibition of cell migration is depicted below:
Synergistic Potential: Evidence from Anandamide and Analogs
While direct data for this compound is lacking, studies on anandamide and other analogs provide a strong rationale for investigating its synergistic potential.
Anandamide (AEA) with Paclitaxel (B517696) in Gastric Cancer
A study by Miyato et al. (2009) demonstrated that anandamide synergistically enhances the cytotoxic effect of paclitaxel in the HGC-27 human gastric cancer cell line. High concentrations of AEA (10 µM) in combination with paclitaxel led to a significant increase in apoptosis, involving the activation of caspases-3, -8, and -9[5].
Anandamide Analog AM1172 with Various Chemotherapies in Melanoma
A recent study on the anandamide analog AM1172 investigated its effects in combination with several chemotherapy drugs in melanoma cell lines. The results showed additive interactions with paclitaxel, docetaxel, methotrexate, and cisplatin. Notably, a synergistic effect was observed with paclitaxel in the A375 melanoma cell line[6][7].
Comparative Data Tables
The following tables summarize the available quantitative data for anandamide analogs and standard chemotherapy drugs. The absence of data for this compound in combination therapies is a critical gap in the current literature.
Table 1: In Vitro Cytotoxicity of Anandamide Analog AM1172 in Melanoma Cell Lines
| Cell Line | IC50 of AM1172 (µM) |
| A375 | 20.41 ± 1.63 |
| FM55P | 16.88 ± 0.98 |
| FM55M2 | 21.44 ± 1.64 |
| SK-MEL 28 | 22.85 ± 1.74 |
| (Data sourced from Marzęda et al., 2024)[6] |
Table 2: In Vitro Cytotoxicity of Common Chemotherapy Drugs in Relevant Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 |
| Doxorubicin (B1662922) | Breast Cancer | MCF-7 | 8306 nM[8] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 6602 nM[8] |
| Doxorubicin | Breast Cancer | T47D | 8.53 µM[9] |
| Cisplatin | Lung Cancer | A549 | 9 µM[10] |
| Cisplatin | Lung Cancer | H1299 | 27 µM[10] |
| Paclitaxel | Gastric Cancer | NUGC-3 | ~0.01 µM (growth inhibiting dose)[11] |
| Paclitaxel | Gastric Cancer | SC-M1 | ~0.01 µM (growth inhibiting dose)[11] |
Proposed Experimental Protocols for Assessing Synergy
To address the existing data gap, well-defined experimental protocols are required to systematically evaluate the synergistic effects of this compound with chemotherapy drugs. Below are proposed methodologies based on standard practices and published studies on related compounds.
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug (e.g., paclitaxel), and their combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, gastric) should be used.
Methodology:
-
Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy drug in a suitable solvent (e.g., DMSO).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the chemotherapy drug alone, and in combination at constant and non-constant ratios.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and for the combinations.
-
Use the Combination Index (CI) method of Chou and Talalay to determine the nature of the drug interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CompuSyn software can be utilized for this analysis.
-
Apoptosis Assay
Objective: To assess whether the combination of this compound and a chemotherapy drug enhances the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapy drug, and their combination at concentrations determined from the cytotoxicity assays.
-
Annexin V/Propidium Iodide (PI) Staining:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
-
Western Blot for Apoptotic Markers:
-
Lyse the treated cells and perform Western blot analysis for key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Proposed Experimental Workflow and Future Directions
The following diagram illustrates a proposed workflow for a comprehensive assessment of the synergistic effects of this compound with a chemotherapy drug.
References
- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological synergism between cannabinoids and paclitaxel in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM1172 (a hydrolysis-resistant endocannabinoid analog that inhibits anandamide cellular uptake) reduces the viability of the various melanoma cells, but it exerts significant cytotoxic effects on healthy cells: an in vitro study based on isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM1172 (a hydrolysis-resistant endocannabinoid analog that inhibits anandamide cellular uptake) reduces the viability of the various melanoma cells, but it exerts significant cytotoxic effects on healthy cells: an in vitro study based on isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Safety Operating Guide
Safe Disposal of Met-F-AEA: A Procedural Guide for Laboratory Professionals
Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a metabolically stable analogue of anandamide, utilized in research for its antitumor and other biological activities. As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. In the absence of specific disposal protocols for this compound, it must be handled as a hazardous chemical waste. The following procedures are based on established guidelines for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Standard laboratory practice requires:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
Properties of this compound
For context, a summary of known properties of this compound is provided below. Note the lack of specific toxicity and environmental hazard data underscores the need for cautious disposal.
| Property | Data |
| Synonyms | 2-methyl-2'-fluoro AEA, 2-Methyl-2'-fluoro Anandamide, O-689 |
| Molecular Formula | C₂₃H₃₈FNO |
| Molecular Weight | 363.6 g/mol |
| Formulation | Typically supplied as a solution in ethanol (B145695), or as a solid. |
| Solubility (in Ethanol) | >100 mg/mL |
| Known Hazards | To the best of current knowledge, the specific toxicological properties of this material have not been thoroughly investigated. It should be handled with the caution appropriate for a novel chemical. |
Step-by-Step Disposal Procedures
The proper disposal route for this compound and associated materials involves treating them as hazardous waste. Never dispose of this compound by evaporation, in the regular trash, or down the drain.[1]
Disposal of Unused or Waste this compound (Solid or Solution)
This protocol applies to the chemical itself, whether in its original solution or as a prepared experimental solution.
Experimental Protocol for Disposal:
-
Waste Collection: Collect all this compound waste in a designated, compatible hazardous waste container. The container must be made of a material that will not react with the chemical or its solvent (e.g., a glass bottle for ethanol solutions).
-
Labeling: Clearly label the container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound (2-methyl-2'-fluoro-anandamide)"
-
The solvent (e.g., "in Ethanol")
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Storage: Keep the hazardous waste container securely closed except when adding waste.[1] Store it in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory. Ensure it is stored away from incompatible materials.
-
Pickup Request: Once the container is full, or in accordance with your institution's policies, arrange for a pickup by your institution's Environmental Health & Safety (EHS) department.[1]
Disposal of Contaminated Laboratory Debris
This includes items such as gloves, pipette tips, paper towels, and glassware contaminated with trace amounts of this compound.
Experimental Protocol for Disposal:
-
Collection: Place all chemically contaminated solid waste into a designated container, such as a blue 15-gallon drum or a clear plastic bag lining a pail, specifically marked for "Chemically Contaminated Material Only".[2]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents (e.g., "Lab Debris contaminated with this compound").
-
Closure: Keep the container closed when not in use.
-
Disposal: Arrange for pickup by your institution's EHS department. Do not dispose of this waste in the regular municipal trash.[2]
Disposal of Empty this compound Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular waste.
Experimental Protocol for Disposal:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol, if the product was dissolved in it).
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste.[1] Pour it into your designated this compound liquid waste container. For highly toxic chemicals, the first three rinses should be collected.[1]
-
Subsequent Rinses: After the initial hazardous rinse is collected, rinse the container at least two more times with water.
-
Drying: Allow the container to air-dry completely.
-
Defacing Label: Before disposal, completely remove or deface the original manufacturer's label to prevent confusion.[1]
-
Final Disposal: Once thoroughly rinsed and dried, and with the label removed, the glass or plastic container can typically be disposed of in the appropriate recycling or broken glass box.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety Guidance for Handling Met-F-AEA in Research Environments
Researchers and drug development professionals working with Met-F-AEA must prioritize safety through the diligent use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of handling analogous chemical compounds should be strictly followed. This guidance provides an operational framework for the safe handling and disposal of this compound to minimize exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes | Safety Goggles or Face Shield | Should provide a complete seal around the eyes to protect against splashes and aerosols. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing. |
| Respiratory | Fume Hood | All handling of this compound, especially in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or particulates. |
Operational Plan for Handling this compound
A structured workflow is critical to maintaining a safe and efficient research process. The following diagram outlines the key steps for the operational handling of this compound, from preparation to post-experiment procedures.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
The following flowchart illustrates the decision-making process for the proper disposal of this compound and associated materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
